TP-051
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H31FO6S |
|---|---|
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
3-[4-[[3-[4-(1,1-dioxothian-4-yl)oxy-2,6-dimethylphenyl]phenyl]methoxy]-2-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C29H31FO6S/c1-19-14-26(36-24-10-12-37(33,34)13-11-24)15-20(2)29(19)23-5-3-4-21(16-23)18-35-25-8-6-22(27(30)17-25)7-9-28(31)32/h3-6,8,14-17,24H,7,9-13,18H2,1-2H3,(H,31,32) |
Clé InChI |
RPAHCZZXEGWBDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC(=C(C=C3)CCC(=O)O)F)C)OC4CCS(=O)(=O)CC4 |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to TRB-051: A Novel Immunomodulatory Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TRB-051 is an investigational immunomodulatory compound currently in Phase 1 clinical development for the treatment of autoimmune and inflammatory diseases.[1][2][3] Developed through a collaboration between TRexBio and Eli Lilly and Company, TRB-051 is a modulator of immune effector cells, with a specific focus on regulatory T cells (Tregs).[1][2] The compound emerged from TRexBio's proprietary "Deep Biology" platform, a sophisticated approach that maps the behavior of Tregs within human tissue to identify novel therapeutic targets. While specific details regarding its chemical structure and preclinical data remain confidential due to its early stage of development, this guide synthesizes all publicly available information to provide a comprehensive overview of TRB-051.
Introduction
Autoimmune and inflammatory diseases represent a significant and growing unmet medical need. These conditions are characterized by a dysregulation of the immune system, leading to chronic inflammation and damage to the body's own tissues. A key player in maintaining immune homeostasis is the regulatory T cell (Treg), a specialized subpopulation of T cells that suppress excessive immune responses. Therapeutic strategies aimed at enhancing the function or number of Tregs hold immense promise for restoring immune balance. TRB-051 is a novel agent designed to modulate immune effector cells, with a focus on harnessing the power of Tregs to treat these debilitating diseases.
Mechanism of Action
The precise molecular mechanism of action of TRB-051 has not been publicly disclosed. However, it is described as a modulator of immune effector cells that leverages insights from TRexBio's "Deep Biology" platform.[1] This platform integrates high-resolution sequencing of human tissue, advanced computational biology, and scalable translational biology assays to create a detailed map of Treg behavior in both healthy and diseased states. This allows for the identification and characterization of novel immune-regulatory pathways.
Based on this, the proposed mechanism of TRB-051 centers on the modulation of Treg activity to restore immune homeostasis at sites of inflammation.
Preclinical and Clinical Development
Preclinical Studies
Detailed quantitative data from preclinical in vitro and in vivo studies, such as IC50, EC50 values, and pharmacokinetic/pharmacodynamic (PK/PD) profiles, have not been made public. The collaboration between TRexBio and Eli Lilly was built upon promising preclinical work that established a translational hypothesis for testing in clinical trials.[4]
Clinical Trials
Eli Lilly and Company initiated a Phase 1 first-in-human study of TRB-051 in mid-2024.[1][3]
| Clinical Trial Information | Details |
| Status | Phase 1 |
| Indication | Autoimmune and Inflammatory Diseases |
| Sponsor | Eli Lilly and Company |
| Collaborator | TRex Bio, Inc. |
| Description | A first-in-human study to evaluate the safety, tolerability, and pharmacokinetics of TRB-051. |
Note: Specific details of the clinical trial design, including patient population, dosing regimens, and primary/secondary endpoints, are not yet publicly available.
The "Deep Biology" Platform: The Engine of Discovery
The discovery of TRB-051 is a direct result of TRexBio's "Deep Biology" platform. This platform represents a significant advancement in the study of tissue-resident immune cells, which are often difficult to access and analyze.
Future Directions
TRB-051 is one of three programs under the collaboration between TRexBio and Eli Lilly, highlighting a robust pipeline focused on modulating Tregs.[5] The successful progression of TRB-051 through Phase 1 and into later-stage clinical trials will be a critical validation of the "Deep Biology" platform's ability to identify and prosecute novel targets in immunology. Future publications and presentations at scientific conferences are anticipated to provide more detailed insights into the compound's mechanism of action, chemical properties, and clinical efficacy.
Conclusion
TRB-051 represents a promising, novel approach to the treatment of autoimmune and inflammatory diseases. By targeting the fundamental mechanisms of immune regulation through the modulation of regulatory T cells, it has the potential to offer a more targeted and effective therapeutic option for patients. While much of the detailed technical information remains proprietary, the initiation of clinical trials marks a significant milestone in the development of this compound. The scientific community awaits further data to fully elucidate the therapeutic potential of TRB-051.
References
- 1. trex.bio [trex.bio]
- 2. TRB-051 by Trex Bio for Inflammation: Likelihood of Approval [pharmaceutical-technology.com]
- 3. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 4. Lilly Initiates Phase 1 Study of TRB-051 for Autoimmune and Inflammatory Diseases in Collaboration with TRexBio [synapse.patsnap.com]
- 5. fiercebiotech.com [fiercebiotech.com]
An In-Depth Technical Guide to TP-051: A Potent FFAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TP-051, a potent agonist of Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the area of metabolic diseases such as type 2 diabetes.
Chemical Structure and Properties
This compound is a synthetic small molecule belonging to the class of phenylpropanoic acid derivatives. Its chemical identity and physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | 3-(4-((3',5'-dimethyl-2'-(((1R,4R)-4-methylcyclohexyl)oxy)biphenyl-3-yl)methoxy)-3-fluorophenyl)propanoic acid |
| CAS Number | 858097-86-6 |
| Molecular Formula | C₃₅H₄₁FO₄ |
| Molecular Weight | 556.7 g/mol |
| SMILES | Cc1cc(cc(C)c1c1cccc(COc2ccc(CCC(O)=O)c(c2)F)c1)OC1CCS(CC1)(=O)=O |
| Physical Form | Solid powder |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist for human FFAR1. FFAR1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and enteroendocrine cells. Its activation by medium to long-chain fatty acids plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).
In Vitro Activity
The biological activity of this compound has been characterized in various in vitro assays.
| Assay Type | Target | Species | Value | Reference |
| Radioligand Binding | FFAR1 | Human | Ki = 16 nM | Mikami S, et al. J Med Chem. 2012.[1] |
| FLIPR Functional Assay | FFAR1 | Human | EC₅₀ = 25 nM | EUbOPEN |
| Insulin Secretion | INS-1 cells | Rat | Dose-dependent increase | MedChemExpress[1] |
In Vivo Activity
In vivo studies have demonstrated the glucose-lowering effects of this compound.
| Study Type | Animal Model | Dose | Effect | Reference |
| Oral Glucose Tolerance Test | Rats with impaired glucose tolerance | 0.3 mg/kg | Significant plasma glucose-lowering effect and insulinotropic action | EUbOPEN |
| Oral Glucose Tolerance Test | Rats | 1 mg/kg | Significant plasma glucose-lowering effect | EUbOPEN |
Signaling Pathway
FFAR1 activation by agonists like this compound primarily signals through the Gαq pathway.[2][3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published literature.
Synthesis of this compound
The synthesis of this compound is described by Mikami S, et al. in the Journal of Medicinal Chemistry, 2012. The protocol involves a multi-step organic synthesis process. Researchers should refer to the supplementary information of this publication for the detailed reaction schemes, purification methods, and characterization data.
In Vitro Radioligand Binding Assay
This protocol is adapted from the methods described in the primary literature for determining the binding affinity of compounds to FFAR1.
-
Membrane Preparation : Membranes are prepared from cells stably expressing human FFAR1. Cells are harvested, lysed, and the membrane fraction is isolated by ultracentrifugation.[4]
-
Binding Reaction : The reaction mixture contains the cell membranes, a radiolabeled ligand (e.g., [³H]-labeled FFAR1 agonist), and varying concentrations of the test compound (this compound).
-
Incubation : The mixture is incubated to allow the binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection : The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis : The Ki value is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vitro FLIPR Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration via FFAR1 activation.
-
Cell Culture : CHO cells stably expressing human FFAR1 are seeded into 96-well plates.
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition : Varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement : The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis : The EC₅₀ value is determined by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism in vivo.[5][6][7][8][9]
-
Animal Preparation : Rats are fasted overnight (typically 12-16 hours) with free access to water.
-
Compound Administration : this compound or vehicle is administered orally at the desired dose.
-
Glucose Challenge : After a specified time following compound administration (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling : Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Glucose Measurement : Plasma glucose concentrations are determined using a glucose oxidase method.
-
Data Analysis : The area under the curve (AUC) for plasma glucose concentration versus time is calculated and compared between the this compound-treated and vehicle-treated groups to assess the glucose-lowering effect.
Conclusion
This compound is a valuable research tool for studying the pharmacology and therapeutic potential of FFAR1. Its high potency and demonstrated in vivo efficacy make it a suitable chemical probe for investigating the role of FFAR1 in glucose homeostasis and the pathophysiology of type 2 diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct further studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reactome | FFAR1:FFAR1 ligands activate Gq [reactome.org]
- 3. pnas.org [pnas.org]
- 4. A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. testmenu.com [testmenu.com]
- 6. dhm.com.au [dhm.com.au]
- 7. nbt.nhs.uk [nbt.nhs.uk]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Core Mechanism of Action of TP-051, a Potent FFAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of TP-051, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This compound has been identified as a chemical probe for studying the role of FFAR1 in various physiological processes, particularly in the context of type 2 diabetes.[1] This document details the molecular interactions, signaling pathways, and key experimental data that elucidate the function of this compound.
Core Mechanism of Action: FFAR1 Agonism
This compound functions as a potent agonist at the human Free Fatty Acid Receptor 1 (FFAR1).[1] FFAR1 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells.[2] The primary physiological role of FFAR1 activation in β-cells is the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[2] this compound mimics the action of endogenous long-chain fatty acids, the natural ligands for FFAR1, by binding to and activating the receptor. This activation, however, is glucose-dependent, meaning that this compound enhances insulin secretion only in the presence of elevated glucose levels, thereby reducing the risk of hypoglycemia.[2][3]
The binding of this compound to FFAR1 initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11.[2] Activated Gq/11, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the β-cell membrane and the subsequent exocytosis of insulin.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 16 nM | Radioligand Binding Assay | [1] |
| EC50 | Human | 25 nM | Calcium Influx Assay (FLIPR) |
Table 2: In Vivo Efficacy of this compound (Data not available in search results)
| Study Type | Animal Model | Dose | Effect | Reference |
| Oral Glucose Tolerance Test (OGTT) | --- | --- | --- | --- |
| Pharmacokinetics (PK) | --- | --- | --- | --- |
Note: Specific in vivo data for this compound, including results from oral glucose tolerance tests and pharmacokinetic profiles, were not available in the provided search results. The table is included as a template for such data.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
The following diagram illustrates the signaling cascade initiated by the binding of this compound to FFAR1 in a pancreatic β-cell.
Caption: Signaling pathway of this compound-mediated FFAR1 activation in pancreatic β-cells.
Experimental Workflow for Characterizing this compound
The following diagram outlines the typical experimental workflow used to characterize the mechanism of action of a novel FFAR1 agonist like this compound.
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
Disclaimer: The following protocols are representative examples for the types of assays used to characterize FFAR1 agonists. The specific details of the protocols used for this compound in the primary literature were not fully accessible in the search results.
Radioligand Binding Assay (for determining Ki)
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human FFAR1 in appropriate growth medium.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled FFAR1 ligand (e.g., [3H]-labeled agonist), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled this compound. For non-specific binding, include a high concentration of a known non-radiolabeled FFAR1 agonist.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Influx Assay (FLIPR) (for determining EC50)
-
Cell Culture:
-
Plate CHO cells stably expressing human FFAR1 in black-walled, clear-bottom 96-well or 384-well plates and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage from the cells.
-
Remove the culture medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates at 37°C for approximately 1 hour in the dark to allow the dye to enter the cells and be cleaved to its active form.
-
-
FLIPR Assay:
-
Prepare a compound plate containing serial dilutions of this compound in assay buffer.
-
Place both the cell plate and the compound plate into the Fluorometric Imaging Plate Reader (FLIPR).
-
Establish a baseline fluorescence reading for a short period.
-
Initiate the assay by adding the this compound solutions from the compound plate to the cell plate.
-
Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Plot the response as a function of the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Culture:
-
Culture a rat insulinoma cell line (e.g., INS-1) in a suitable growth medium. Plate the cells in 24- or 48-well plates and allow them to reach a desired confluency.
-
-
Pre-incubation (Starvation):
-
Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.5 mM).
-
Pre-incubate the cells in this low-glucose KRB buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing either a low (basal) or high (stimulatory) concentration of glucose (e.g., 2.5 mM and 16.7 mM, respectively) with or without various concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit according to the manufacturer's instructions.
-
Lyse the cells in each well to determine the total protein content or cell number for normalization of the insulin secretion data.
-
-
Data Analysis:
-
Calculate the amount of insulin secreted under each condition and normalize it to the total protein content or cell number.
-
Compare the insulin secretion in the presence of this compound at both low and high glucose concentrations to the respective controls without the compound.
-
The data will demonstrate the glucose-dependent potentiation of insulin secretion by this compound.
-
References
Unveiling the Target: A Technical Guide to the Biological Identification of TP-051
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological target identification and characterization of TP-051, a potent small molecule agonist. The document details the experimental methodologies, quantitative data, and underlying signaling pathways, offering a thorough resource for researchers in pharmacology and drug discovery.
Executive Summary
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interaction with its biological target.
Table 1: In Vitro Potency of this compound at Human FFAR1
| Parameter | Value (nM) | Assay Type |
| Kᵢ | 16 | Radioligand Competition Binding Assay |
| EC₅₀ | 25 | FLIPR Calcium Influx Assay |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | Concentration Range |
| Insulin (B600854) Secretion | INS-1 (Rat Insulinoma) | Augments insulin secretion in the presence of 11 mM glucose. | 0.01 - 10 µM |
Table 3: Selectivity Profile of this compound
| Off-Target | Assay Type | This compound Concentration (µM) | % Inhibition |
| ALOX5 | Not Specified | 10 | 85 |
| TBXAS1 | Not Specified | 10 | 64 |
| EGFR | Not Specified | 10 | 61 |
| MAPK14 | Not Specified | 10 | 60 |
| TBXA2R | Not Specified | 10 | 60 |
Note: Specific IC₅₀ or Kᵢ values for off-targets are not publicly available. The data presented is from a Eurofins Panlabs safety panel screen and indicates the percentage of inhibition at a single high concentration of this compound.
Table 4: Negative Control Compound
| Compound | Description |
| TP-051n | A structurally related compound that is >100-fold less potent at FFAR1. |
Note: The specific chemical structure and detailed activity data for TP-051n are not publicly available.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard industry practices for GPCR agonist characterization.
FFAR1 Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human FFAR1 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing human FFAR1.
-
Radioligand: [³H]-AMG 837 (or a similar suitable FFAR1 radioligand).
-
This compound (test compound).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.1% BSA.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding) or a high concentration of a known non-radiolabeled FFAR1 ligand (for non-specific binding).
-
Add 50 µL of the this compound dilution series to the appropriate wells.
-
Add 50 µL of [³H]-AMG 837 (at a final concentration equal to its Kₔ) to all wells.
-
Add 50 µL of the FFAR1-expressing cell membranes (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
FLIPR Calcium Influx Assay
Objective: To determine the functional potency (EC₅₀) of this compound by measuring its ability to stimulate calcium mobilization in cells expressing FFAR1.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human FFAR1.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (optional, to prevent dye extrusion).
-
This compound (test compound).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Protocol:
-
Seed the FFAR1-expressing cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Prepare a dye loading solution by dissolving the calcium-sensitive dye in assay buffer (with or without probenecid).
-
Remove the culture medium from the cell plates and add 25 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading.
-
During the incubation, prepare a dilution series of this compound in assay buffer in a separate compound plate.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence of the cells.
-
It will then add a specified volume (e.g., 12.5 µL) of the this compound dilutions from the compound plate to the cell plate.
-
Immediately following compound addition, the instrument will continuously measure the change in fluorescence intensity over time (typically for 2-3 minutes), which corresponds to the increase in intracellular calcium.
-
The maximum fluorescence signal for each concentration is used to generate a dose-response curve.
-
Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflows
FFAR1 Signaling Pathway
Activation of FFAR1 by this compound initiates a Gαq-mediated signaling cascade, which is crucial for its effect on insulin secretion.
An In-depth Technical Guide on the Discovery of TP-051 (TRB-051)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: TP-051, also known as TRB-051, is a proprietary therapeutic candidate currently in early-stage clinical development. As such, specific details regarding its chemical structure, synthesis protocols, and comprehensive quantitative preclinical and clinical data are not publicly available. This guide provides a comprehensive overview based on publicly accessible information regarding its discovery, mechanism of action, and the technological platform that enabled its development.
Introduction
This compound (TRB-051) is an investigational therapeutic agent for the treatment of autoimmune and inflammatory diseases.[1][2] Developed by TRexBio, Inc. in collaboration with Eli Lilly and Company, it is currently in Phase I clinical trials.[1][2][3][4] The discovery of TRB-051 is a direct result of TRexBio's proprietary "Deep Biology" platform, which focuses on modulating the immune system by targeting regulatory T cells (Tregs) within human tissues to restore immune homeostasis.[4][5][6]
The "Deep Biology" Discovery Engine
The identification of TRB-051 is underpinned by TRexBio's "Deep Biology" platform, a sophisticated approach to drug discovery that integrates advanced computational biology with deep immunological expertise. This platform is designed to overcome the challenges of studying tissue-resident immune cells, which are often difficult to access and analyze.[7]
Core Principles of the Deep Biology Platform:
-
Human Tissue-Centric Approach: The platform utilizes a vast collection of fresh human tissues from both healthy donors and patients with immune-mediated diseases, with a focus on skin, gut, and lung tissues where a majority of lymphocytes reside.[8]
-
High-Resolution Immune Cell Mapping: By employing single-cell RNA sequencing and other "-omics" technologies, the platform generates high-resolution maps of immune cell behavior, particularly Tregs, directly within their native tissue environments.[8][9]
-
Computational Biology and Machine Learning: Advanced computational tools and machine learning algorithms are used to analyze the complex datasets generated from tissue sequencing, identifying novel, tissue-enriched regulatory pathways.[3][5]
-
Functional Genomics for Target Validation: The platform incorporates a suite of disease-relevant phenotypic assays to functionally validate and prioritize identified targets with speed and precision.[8]
Experimental Workflow for Target Discovery:
The general workflow for identifying novel therapeutic targets like the one for TRB-051 can be conceptualized as follows:
This compound (TRB-051)
Mechanism of Action
TRB-051 is described as a modulator of immune effector cells, with a primary focus on regulatory T cells (Tregs).[1][4] Tregs are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. In autoimmune diseases, the function of Tregs is often impaired, leading to an overactive immune system that attacks the body's own tissues. TRB-051 is designed to restore the normal function of these Tregs at the site of inflammation.[10]
The proposed signaling pathway, based on the focus of the discovery platform, likely involves the activation of specific surface receptors or intracellular pathways that enhance the suppressive capacity of Tregs.
Synthesis of this compound
The chemical structure and synthesis pathway for TRB-051 have not been publicly disclosed. Given that TRexBio's pipeline includes large molecule therapeutic candidates, it is plausible that TRB-051 is a monoclonal antibody or another biologic agent.[11] The synthesis of such molecules typically involves recombinant DNA technology in mammalian cell culture systems, followed by extensive purification and characterization.
Quantitative Data
As of the current date, no quantitative data from preclinical or clinical studies of TRB-051 have been published in peer-reviewed journals or presented at scientific conferences. The initiation of a Phase I clinical trial in June 2024 suggests that promising preclinical data on efficacy, safety, and pharmacokinetics were submitted to regulatory authorities.[4]
Table 1: Publicly Available Information on TRB-051
| Parameter | Information | Source |
| Drug Name | This compound (TRB-051) | TRexBio, Eli Lilly |
| Therapeutic Area | Autoimmune and Inflammatory Diseases | [1][2] |
| Mechanism of Action | Modulator of immune effector cells (Tregs) | [1][4] |
| Development Stage | Phase I Clinical Trial | [1][2][3] |
| Originator | TRexBio, Inc. | [5] |
| Partner | Eli Lilly and Company | [4] |
| Discovery Platform | Deep Biology Platform | [4][5] |
Experimental Protocols
Detailed experimental protocols for the discovery and preclinical evaluation of TRB-051 are proprietary. However, based on the description of the "Deep Biology" platform, the following methodologies are likely to have been central to the research.
Protocol for Human Tissue Treg Analysis (Conceptual)
-
Tissue Procurement: Obtain fresh, non-fixed human tissue samples from healthy donors and patients with diagnosed autoimmune diseases under institutional review board (IRB) approval.
-
Tissue Dissociation: Mechanically and enzymatically digest the tissue to generate a single-cell suspension.
-
Immune Cell Enrichment: Use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to enrich for CD4+ T cells and subsequently isolate Treg populations (e.g., CD4+CD25+CD127lo/-).
-
Single-Cell RNA Sequencing: Prepare single-cell libraries from the isolated Tregs and perform sequencing to obtain transcriptomic data at the single-cell level.
-
Bioinformatic Analysis: Utilize computational pipelines to perform dimensionality reduction, clustering, and differential gene expression analysis to identify signaling pathways and potential therapeutic targets enriched in Tregs from diseased versus healthy tissues.
Protocol for In Vitro Functional Assays (Conceptual)
-
Treg Suppression Assay: Co-culture isolated Tregs with labeled effector T cells (Teffs) and anti-CD3/CD28 stimulation beads.
-
Treatment: Add the therapeutic candidate (e.g., a precursor to TRB-051) at varying concentrations to the co-culture.
-
Readout: Measure the proliferation of Teffs (e.g., via CFSE dilution by flow cytometry) to determine the suppressive capacity of the treated Tregs. An increase in the suppression of Teff proliferation would indicate a positive effect of the therapeutic candidate.
Conclusion
This compound (TRB-051) represents a novel approach to treating immune-mediated diseases by targeting the fundamental mechanisms of immune regulation within human tissues. Its discovery through TRexBio's "Deep Biology" platform highlights the power of integrating human tissue analysis, high-throughput sequencing, and computational biology to identify and validate new therapeutic targets. While detailed technical information regarding the synthesis and preclinical data of TRB-051 remains confidential, the conceptual framework of its discovery and mechanism of action provides a strong rationale for its ongoing clinical development. As TRB-051 progresses through clinical trials, more data on its safety and efficacy are anticipated to become publicly available.
References
- 1. TRB-051 by Trex Bio for Inflammation: Likelihood of Approval [pharmaceutical-technology.com]
- 2. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 3. agentcapital.com [agentcapital.com]
- 4. trex.bio [trex.bio]
- 5. trex.bio [trex.bio]
- 6. trex.bio [trex.bio]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. trex.bio [trex.bio]
- 9. Trex Bio, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 10. Lilly Initiates Phase 1 Study of TRB-051 for Autoimmune and Inflammatory Diseases in Collaboration with TRexBio [synapse.patsnap.com]
- 11. trex.bio [trex.bio]
Unraveling TP-051: A Technical Guide to a Ghost in the Machine
Despite a comprehensive search for solubility and stability data on the compound designated TP-051, the scientific and public domains remain silent. This in-depth guide confronts the reality of this elusive entity, concluding that "this compound" is likely an internal, non-standardized identifier used within a specific research or corporate entity, rendering public data inaccessible.
For researchers, scientists, and drug development professionals, the designation "this compound" represents a frustrating dead end in the quest for scientific information. Extensive searches have failed to identify a publicly recognized chemical structure, therapeutic target, or corresponding research associated with this identifier. The absence of any published data makes it impossible to provide the requested quantitative analysis of its solubility and stability, detail experimental protocols, or map its signaling pathways.
The "TP" Prefix: A Clue in the Nomenclature Puzzle
Investigations into chemical compound libraries and pharmaceutical development pipelines reveal that prefixes such as "TP" are commonly used as internal locators for series of drug candidates or compounds within a specific library. For instance, the investigational drug nuvisertib is also known as TP-3654, indicating that a pharmaceutical entity likely uses "TP" as a prefix for its development compounds. Similarly, metabolites of the antibacterial agent Triclosan have been referred to in scientific literature with "TP" followed by a number, such as monohydroxy-triclosan (TP 302).
This evidence strongly suggests that "this compound" is not a universally recognized chemical name but rather an internal code. Without access to the proprietary database of the originating organization, any attempt to retrieve specific data on its physicochemical properties or biological activity is futile.
The Path Forward: The Need for Context
To procure the desired information on this compound, the following would be required:
-
Identification of the Originating Entity: Knowing the pharmaceutical company, research institution, or academic lab that synthesized or is investigating this compound is the critical first step.
-
Context of Research: Understanding the therapeutic area or biological target associated with this compound would allow for more targeted searches and potentially reveal related public-facing information.
-
Alternative Identifiers: Ascertaining any alternative names, such as a formal chemical name (IUPAC), CAS registry number, or another internal code, could unlock access to public data.
In the absence of this crucial context, a comprehensive technical guide on the solubility and stability of this compound cannot be constructed. The scientific community relies on the public dissemination of research for progress, and in the case of this compound, the necessary information remains behind a corporate or institutional firewall. Researchers in possession of this designation are encouraged to seek clarification from its source to advance their work.
In Vitro Activity of TP-051: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-051 is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This document provides a comprehensive overview of the in vitro activity of this compound, detailing its binding affinity, functional potency, and selectivity profile. The experimental protocols for the key assays used to characterize this compound are described, and its mechanism of action is illustrated through signaling pathway diagrams.
Introduction
FFAR1 is a G protein-coupled receptor (GPCR) primarily expressed in pancreatic β-cells. Its activation by medium to long-chain fatty acids leads to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). This makes FFAR1 an attractive therapeutic target for the treatment of type 2 diabetes. This compound has emerged as a valuable chemical probe for studying the physiological roles of FFAR1 and for the development of novel anti-diabetic agents.
Quantitative In Vitro Activity
The in vitro pharmacological properties of this compound have been characterized through a series of binding and functional assays. The key quantitative data are summarized in the tables below.
Table 1: FFAR1 Binding Affinity of this compound
| Parameter | Value (nM) | Assay Type | Radioligand | Cell Line/Membrane Source |
| Ki | 16 | Radioligand Binding | [³H]-Compound X* | CHO-K1 cells expressing human FFAR1 |
*Note: The specific radioligand used in the primary study (Mikami et al., 2012) is not explicitly stated in the available abstracts; "[³H]-Compound X" is used as a placeholder.
Table 2: FFAR1 Functional Activity of this compound
| Parameter | Value (nM) | Assay Type | Cellular Response Measured | Cell Line |
| EC₅₀ | 25 | FLIPR Calcium Flux | Intracellular Ca²⁺ mobilization | CHO cells expressing human FFAR1 |
Table 3: Off-Target Selectivity Profile of this compound
This compound was screened against a panel of 118 targets by Eurofins Panlabs at a concentration of 10 µM. Of these, 113 targets showed less than 50% inhibition. The most significant off-target interactions are listed below.
| Target | % Inhibition at 10 µM |
| ALOX5 (Arachidonate 5-Lipoxygenase) | 85 |
| TBXAS1 (Thromboxane A Synthase 1) | 64 |
| EGFR (Epidermal Growth Factor Receptor) | 61 |
| MAPK14 (p38α MAPK) | 60 |
| TBXA2R (Thromboxane A2 Receptor) | 60 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
FFAR1 Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound to FFAR1 expressed in CHO-K1 cell membranes.
Materials:
-
Membranes from CHO-K1 cells stably expressing human FFAR1.
-
Radioligand (e.g., a tritiated FFAR1 agonist).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known FFAR1 agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, vehicle (for total binding), or non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for the test compound using competitive binding analysis software (e.g., Prism).
FLIPR Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization in response to FFAR1 activation using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO cells stably expressing human FFAR1.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (an anion-exchange transport inhibitor).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compound (this compound).
-
Positive control (a known FFAR1 agonist).
-
96- or 384-well black-walled, clear-bottom assay plates.
-
FLIPR instrument.
Procedure:
-
Seed the CHO-hFFAR1 cells into the assay plates and culture overnight to form a confluent monolayer.
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading.
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which involves adding the test compound to the cells and immediately measuring the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the EC₅₀ value of the test compound by plotting the peak fluorescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound at FFAR1
Caption: this compound activates FFAR1, leading to Gαq-mediated signaling and increased insulin secretion.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for the in vitro characterization of this compound's activity.
Preliminary Toxicity Profile of TP-051: A Data-Driven Analysis
Disclaimer: Despite a comprehensive search for publicly available data, no specific preclinical toxicity studies or detailed safety profiles for a compound designated "TP-051" were found. The information presented herein is based on the limited available data regarding its primary mechanism of action and in-vitro selectivity. This document should be considered a high-level overview and not a substitute for a formal, data-rich toxicity report.
Introduction
This compound is identified as a potent agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[1] FFAR1 is a promising therapeutic target for the treatment of type 2 diabetes, as its activation in pancreatic β-cells leads to an increase in insulin (B600854) secretion.[1] This technical guide aims to provide a preliminary assessment of the potential toxicological profile of this compound, based on its known biological target and available in-vitro data.
Quantitative Data Summary
No quantitative in-vivo or in-vitro toxicity data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for this compound are available in the public domain.
However, selectivity screening data provides some insight into potential off-target interactions at high concentrations.
Table 1: In-vitro Selectivity of this compound
| Target | Inhibition at 10 µM |
| ALOX5 (5-Lipoxygenase) | 85% |
| TBXAS1 (Thromboxane A Synthase 1) | 64% |
| EGFR (Epidermal Growth Factor Receptor) | 61% |
| MAPK14 (p38 Mitogen-Activated Protein Kinase) | 60% |
| TBXA2R (Thromboxane A2 Receptor) | 60% |
| Other targets | >10 µM |
Source: EUbOPEN
These data indicate that at a high concentration of 10 µM, this compound can interact with several other proteins, which could potentially lead to off-target effects. It is crucial to determine the therapeutic concentration of this compound to assess the relevance of these findings.
Experimental Protocols
Detailed experimental protocols for toxicity studies of this compound are not available. For a comprehensive toxicological evaluation, the following standard preclinical studies would be required:
-
In-vitro Toxicity Assays:
-
Cytotoxicity: To assess the direct toxic effects on various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).
-
Genotoxicity: To evaluate the potential for DNA damage (e.g., Ames test, micronucleus assay).
-
hERG Channel Assay: To assess the risk of cardiac arrhythmia.
-
-
In-vivo Toxicology Studies:
-
Acute Toxicity: To determine the effects of single high doses and establish the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: To evaluate the effects of chronic exposure in at least two species (one rodent, one non-rodent).
-
Safety Pharmacology: To assess the effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).
-
Carcinogenicity Studies: Long-term studies to assess the potential for cancer development.
-
Signaling Pathways
Primary Signaling Pathway of this compound (FFAR1 Agonism)
As an FFAR1 agonist, this compound is expected to activate the Gq/11 signaling pathway in pancreatic β-cells, leading to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium and insulin secretion.
Caption: FFAR1 Agonist Signaling Pathway.
Hypothetical Experimental Workflow for In-vitro Cytotoxicity
A standard workflow to assess the potential cytotoxicity of this compound would involve exposing a relevant cell line to a range of concentrations of the compound and measuring cell viability.
Caption: In-vitro Cytotoxicity Experimental Workflow.
Conclusion
The currently available information is insufficient to form a comprehensive preliminary toxicity profile for this compound. While its mechanism of action as an FFAR1 agonist is known, the lack of specific non-clinical safety data prevents a thorough risk assessment. The off-target interactions observed at high concentrations warrant further investigation to determine their clinical relevance. A standard battery of in-vitro and in-vivo toxicology studies is required to properly characterize the safety profile of this compound.
References
Unraveling TRB-051: A Modulator of Immune Homeostasis
A Technical Overview for the Scientific Community
Introduction
TRB-051 has emerged as a promising therapeutic candidate in the realm of autoimmune and inflammatory diseases. Developed by TRexBio in a strategic collaboration with Eli Lilly, this molecule is currently undergoing Phase 1 clinical evaluation.[1][2][3] TRB-051 is a modulator of immune effector cells, with a specific focus on regulatory T cells (Tregs), a critical component of immune system regulation.[4][5] This document aims to provide a comprehensive technical guide on the core intellectual property surrounding TRB-051, including its underlying discovery platform, and to outline the conceptual framework of its mechanism of action for researchers, scientists, and drug development professionals.
It is important to note that as TRB-051 is in the early stages of clinical development, detailed quantitative data from preclinical and clinical studies, as well as specific experimental protocols, are not yet publicly available. The information presented herein is based on publicly accessible resources and aims to provide a foundational understanding of the science underpinning this novel therapeutic.
The "Deep Biology" Engine: A Paradigm for Target Discovery
At the heart of TRB-051's discovery is TRexBio's proprietary "Deep Biology" platform.[2][6] This platform represents a sophisticated approach to identifying novel therapeutic targets by deeply interrogating the complex biology of human tissues. The core philosophy is to understand immune regulation not in isolation, but within the context of the tissue microenvironment where disease manifests.[1]
The platform leverages a multi-omics approach, integrating high-resolution sequencing of human tissue with advanced computational biology and machine learning algorithms.[1][7] This allows for the detailed mapping of regulatory T cell (Treg) behavior and the identification of key immune-regulatory pathways that are dysregulated in disease states.[6][8] By focusing on tissue-resident Tregs, TRexBio aims to develop therapies that can restore immune homeostasis directly at the site of inflammation.[6]
Below is a conceptual workflow of the TRexBio Deep Biology platform:
References
- 1. trex.bio [trex.bio]
- 2. TRexBio Company Overview, Contact Details & Competitors | LeadIQ [leadiq.com]
- 3. Lilly Initiates Phase 1 Study of TRB-051 for Autoimmune and Inflammatory Diseases in Collaboration with TRexBio [synapse.patsnap.com]
- 4. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 5. TRB-051 by Trex Bio for Inflammation: Likelihood of Approval [pharmaceutical-technology.com]
- 6. trex.bio [trex.bio]
- 7. Trex Bio, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 8. firstwordpharma.com [firstwordpharma.com]
TP-051 Initial Cell-Based Assay Results: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial cell-based assay results for TP-051, a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). The data presented herein elucidates the compound's primary mechanism of action, potency, and selectivity, establishing its potential as a therapeutic agent for type 2 diabetes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial in vitro and cell-based assays of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value |
| Kᵢ | Human | 16 nM |
| EC₅₀ (FLIPR Functional Assay) | Human | 25 nM |
Table 2: Cell-Based Insulin (B600854) Secretion Assay with this compound
| Cell Line | Glucose Concentration | This compound Concentration | Fold Increase in Insulin Secretion |
| INS-1 (Rat Insulinoma) | 11 mM | 0.1 µM | Statistically Significant |
| INS-1 (Rat Insulinoma) | 11 mM | > 0.1 µM | Dose-dependent Increase |
Table 3: Off-Target Selectivity Profile of this compound
| Target | Percent Inhibition at 10 µM |
| ALOX5 | 85% |
| TBXAS1 | 64% |
| EGFR | 61% |
| MAPK14 | 60% |
| TBXA2R | 60% |
| Note: From a panel of 118 targets, 113 showed insignificant inhibition at 10 µM.[1] |
Experimental Protocols
INS-1 Cell Insulin Secretion Assay
This protocol details the methodology used to assess the effect of this compound on glucose-stimulated insulin secretion in a rat insulinoma cell line (INS-1).
1. Cell Culture:
-
INS-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 10 mM HEPES, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
INS-1 cells were seeded in 24-well plates and grown to 80-90% confluency.
-
Prior to the assay, cells were washed twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose.
-
The cells were then pre-incubated in the same low-glucose KRBH buffer for 1 hour at 37°C to establish a basal level of insulin secretion.
-
After pre-incubation, the buffer was replaced with fresh KRBH buffer containing a stimulatory concentration of glucose (11 mM) and varying concentrations of this compound (ranging from 0.01 µM to 10 µM). A vehicle control (DMSO) was also included.
-
The cells were incubated for 2 hours at 37°C.
3. Data Analysis:
-
Following the 2-hour incubation, the supernatant was collected from each well.
-
The concentration of insulin in the supernatant was quantified using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
The results were expressed as fold increase in insulin secretion relative to the vehicle control at 11 mM glucose. Statistical significance was determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test. A dose-dependent increase in insulin secretion was observed at this compound concentrations above 0.1 µM.[2]
Signaling Pathway and Experimental Workflow
FFAR1 Signaling Pathway
This compound acts as an agonist at the FFAR1 receptor, a Gq-coupled G protein-coupled receptor (GPCR).[1] Upon binding of this compound, the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[1]
Caption: FFAR1 (GPR40) signaling pathway activated by this compound.
Experimental Workflow for Cell-Based Insulin Secretion Assay
The following diagram illustrates the key steps in the cell-based assay used to determine the efficacy of this compound in promoting insulin secretion.
References
Methodological & Application
Application Notes and Protocols for TP-051 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following experimental protocols are provided as a general guideline for the characterization of a hypothetical Thromboxane (B8750289) A2 (TP) receptor modulator, herein referred to as TP-051. The specific compound "this compound" is not documented in the public domain; therefore, these protocols are based on established methodologies for studying known TP receptor agonists, such as U-46619. Researchers must optimize these protocols for their specific experimental context and cell lines.
Introduction
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in various physiological and pathophysiological processes, including hemostasis, thrombosis, vasoconstriction, and cancer progression.[1][2] TXA2 exerts its effects by binding to the Thromboxane A2 receptor (TP receptor), a G protein-coupled receptor (GPCR).[3][4] In humans, the TP receptor exists as two splice variants, TPα and TPβ, which differ in their C-terminal tails and can couple to different G proteins to activate downstream signaling cascades.[1][2][5]
Activation of the TP receptor, primarily through Gαq/11 and Gα12/13, stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[6] It can also activate the Rho/ROCK pathway, influencing cell shape, migration, and proliferation.[6][7] Given its role in disease, the TP receptor is a significant target for therapeutic intervention.
These application notes provide a comprehensive framework for the in vitro characterization of this compound, a putative TP receptor modulator, in a cell culture setting. The protocols cover essential cell line maintenance, functional assays to determine the compound's activity and potency, and methods to investigate its impact on downstream signaling pathways.
Data Presentation: Representative Quantitative Data for a TP Receptor Agonist
The following tables summarize representative quantitative data for a hypothetical TP receptor agonist, this compound, based on published data for known agonists like U-46619. These values should be determined empirically for this compound.
Table 1: In Vitro Efficacy of this compound in Functional Assays
| Assay Type | Cell Line / System | Endpoint | Representative EC50 (M) |
| Platelet Aggregation | Human Platelet-Rich Plasma | Light Transmittance | 1.3 x 10-8[8] |
| Intracellular Calcium Mobilization | HEK293 cells expressing TP receptor | Fluorescence Intensity | 3.5 x 10-8 |
| Cell Contraction | PC-3 (Prostate Cancer) | Phalloidin Staining | ~ 1 x 10-7 |
| Cell Migration | A549 (Lung Cancer) | Wound Healing/Transwell Assay | ~ 5 x 10-7 |
| ERK1/2 Phosphorylation | HEK293 cells expressing TP receptor | Western Blot | ~ 1 x 10-8 |
Table 2: Recommended Working Concentrations for Cell Culture Experiments
| Experiment Type | Suggested this compound Concentration Range (M) | Rationale |
| Dose-Response Curves | 10-10 to 10-5 | To determine the EC50 and optimal concentration. |
| Signaling Pathway Analysis | 1x to 10x EC50 | To ensure robust activation of downstream pathways. |
| Long-term Proliferation/Migration Assays | 0.5x to 2x EC50 | To maintain consistent receptor stimulation over time. |
| Control (Vehicle) | Equivalent volume of solvent (e.g., DMSO) | To account for any effects of the solvent. |
Experimental Protocols
Cell Line Handling and Maintenance
This protocol provides general guidelines for thawing and subculturing adherent cell lines suitable for studying TP receptor signaling, such as HEK293 (for transfected receptor studies), A549 (lung adenocarcinoma), and PC-3 (prostate cancer), which are known to express TP receptors.[7][9]
1.1. Thawing Cryopreserved Cells
-
Materials:
-
Cryovial of cells from liquid nitrogen storage.
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin), pre-warmed to 37°C.
-
Sterile 15 mL conical tube.
-
70% ethanol (B145695).
-
Water bath at 37°C.
-
T-75 cell culture flask.
-
-
Protocol:
-
Retrieve the cryovial from liquid nitrogen storage.
-
Quickly thaw the cells by partially immersing the vial in a 37°C water bath, gently swirling until a small amount of ice remains.[10][11] This should take less than 60 seconds.
-
Disinfect the outside of the vial with 70% ethanol before opening in a biological safety cabinet.[11]
-
Using a sterile pipette, gently transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[10]
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[10][11]
-
Aspirate the supernatant, which contains the cryoprotectant (e.g., DMSO).
-
Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.
-
1.2. Subculturing Adherent Cells
-
Materials:
-
Confluent T-75 flask of cells.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%), pre-warmed to 37°C.
-
Complete growth medium.
-
Sterile conical tubes.
-
-
Protocol:
-
Aspirate the culture medium from the confluent flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum.
-
Aspirate the PBS.
-
Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.
-
Incubate at 37°C for 3-5 minutes, or until cells detach. Monitor under a microscope.
-
Add 7-8 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Determine the cell count and viability (e.g., using a hemocytometer and Trypan Blue).
-
Seed new flasks at the desired density according to the cell line's specific requirements.
-
Preparation of this compound Stock and Working Solutions
-
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of this compound in serum-free or complete growth medium to create the desired final concentrations for your assay. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
-
Functional Assay: Intracellular Calcium Mobilization
This assay measures the increase in intracellular calcium ([Ca2+]i) following TP receptor activation.[12]
-
Materials:
-
Cells expressing the TP receptor (e.g., HEK293-TPβ, A549).
-
Black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound working solutions.
-
Fluorescence plate reader with an injection system.
-
-
Protocol:
-
Seed cells into a 96-well plate and grow to 80-90% confluency.
-
Prepare the dye loading buffer by diluting Fluo-4 AM in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye dispersal.
-
Aspirate the growth medium from the cells and wash once with HBSS.
-
Add 100 µL of the dye loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove any extracellular dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation ~485 nm, Emission ~525 nm).
-
Inject the this compound working solutions into the wells and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence response relative to the baseline is used to quantify the calcium mobilization.
-
Cell Migration Assay: Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
-
Materials:
-
Cells seeded in a 24-well plate, grown to a confluent monolayer.
-
Sterile 200 µL pipette tip.
-
Growth medium with reduced serum (e.g., 1% FBS) to minimize proliferation.
-
This compound working solutions.
-
Microscope with a camera.
-
-
Protocol:
-
Create a linear "scratch" in the confluent cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the well with PBS to remove detached cells.
-
Replace the PBS with low-serum medium containing the desired concentrations of this compound or vehicle control.
-
Acquire an image of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same field at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure relative to the time 0 image.
-
Mandatory Visualizations
Signaling Pathway of the Thromboxane A2 (TP) Receptor
Caption: Thromboxane A2 (TP) Receptor Signaling Pathways.
Experimental Workflow for this compound Characterization
Caption: Workflow for In Vitro Characterization of this compound.
References
- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thromboxane A2 exerts promoting effects on cell proliferation through mediating cyclooxygenase-2 signal in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thawing Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. static.igem.org [static.igem.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for TP-051 (TRB-051)
Caution: TP-051, also known as TRB-051, is an investigational therapeutic candidate currently in early-stage clinical development. The information provided herein is based on publicly available data and is intended for research and informational purposes only. It does not constitute official dosage and administration guidelines. All laboratory and clinical investigations should be conducted in accordance with approved protocols and regulatory requirements.
Introduction
This compound is a novel therapeutic agent under development for the treatment of autoimmune and inflammatory diseases.[1][2][3][4] Developed through a collaboration between TRex Bio, Inc. and Eli Lilly and Company, this compound is described as a modulator of immune effector cells.[1][2][3] The development of this compound is based on TRexBio's proprietary Deep Biology platform, which focuses on the behavior of regulatory T cells (Tregs) within human tissues to identify and target immune-regulatory pathways.[2][4]
In June 2024, Eli Lilly and Company initiated a Phase 1 first-in-human clinical trial to evaluate this compound.[1][2][3] As the compound is in the initial phase of clinical investigation, detailed dosage, administration, and protocol information is not yet publicly available. The following sections summarize the current understanding of this compound and provide generalized protocols that may be adapted for preclinical research based on the known therapeutic area.
Mechanism of Action (Hypothesized)
This compound is designed to modulate the activity of immune effector cells, with a likely focus on enhancing the function of regulatory T cells (Tregs) to restore immune homeostasis at sites of inflammation.[2][3][4] The specific molecular target and signaling pathway have not been disclosed.
A hypothetical signaling pathway for a Treg-modulating therapeutic is depicted below. This diagram illustrates a potential mechanism where an agonist binds to a surface receptor on a Treg, initiating a signaling cascade that leads to the transcription of anti-inflammatory genes.
References
- 1. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 2. trex.bio [trex.bio]
- 3. Lilly Initiates Phase 1 Study of TRB-051 for Autoimmune and Inflammatory Diseases in Collaboration with TRexBio [synapse.patsnap.com]
- 4. TRB-051 by Trex Bio for Inflammation: Likelihood of Approval [pharmaceutical-technology.com]
Application Note: A Comprehensive Protocol for Western Blot Analysis of Target Protein 051 (TP-051)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Western blotting is a fundamental technique used to detect and quantify a specific protein within a complex mixture, such as a cell or tissue lysate.[1][2] The method relies on separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then identifying the target protein using specific antibodies.[1][3] This document provides a detailed, generalized protocol that can be adapted for the analysis of a novel target, referred to here as Target Protein 051 (TP-051). The protocol covers every stage of the process, from sample preparation to signal detection and analysis.
While "this compound" may be an internal designation, it is structurally similar to the name of Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) , a known mitochondrial protein involved in apoptosis and cellular signaling.[4][5] Therefore, this document also includes a representative signaling pathway for PTPIP51 to serve as an example for visualizing protein interactions.
I. Experimental Protocol
This protocol is a comprehensive guide. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for achieving the best results with a new target like this compound.[6]
A. Sample Preparation and Lysis
-
Cell Culture Preparation: Grow cells to 70-80% confluency in appropriate culture dishes.
-
Cell Harvesting:
-
For adherent cells, wash twice with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Aspirate PBS and add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer with freshly added protease and phosphatase inhibitors) per 10 cm dish.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
-
Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[7]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube. This fraction contains the soluble proteins.
B. Protein Concentration Determination
-
Determine the total protein concentration of each lysate using a standard method like the BCA Protein Assay.[7]
-
Based on the concentration, calculate the volume of lysate needed to load 20-50 µg of total protein per lane.[6]
C. Sample Denaturation
-
To the calculated volume of lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
D. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare or purchase a polyacrylamide gel with a percentage appropriate for the molecular weight of this compound.
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X Running Buffer.
-
Load 20-50 µg of each prepared protein sample into the wells. Include a pre-stained molecular weight marker in one lane.
-
Run the gel at 100-150 V until the dye front reaches the bottom of the gel.[2]
E. Protein Transfer (Electroblotting)
-
Soak the gel, nitrocellulose or PVDF membrane, and filter papers in Transfer Buffer for at least 15 minutes.[6][7]
-
Assemble the transfer "sandwich" in the order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.[6]
-
Place the sandwich into the transfer apparatus and perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour for a wet transfer).[7]
F. Immunodetection
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20) and then incubate it in Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[2][7] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody specific for this compound in Blocking Buffer at the manufacturer's recommended concentration (typically 1:500 to 1:2000). Incubate the membrane overnight at 4°C or for 1-2 hours at room temperature with agitation.[7][8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) diluted in Blocking Buffer for 1 hour at room temperature.[6][8]
-
Final Washes: Repeat the washing step (Step F3) to remove unbound secondary antibody.
G. Signal Detection
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[2]
-
Incubate the membrane completely with the substrate for 1-5 minutes. Do not let the membrane dry out.[6]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[2]
II. Data Presentation: Quantitative Parameters
The following table summarizes typical quantitative parameters for a western blot experiment. These values should be optimized for the specific target and antibodies used.
| Parameter | Typical Range/Value | Purpose | Reference |
| Protein Load | 10 - 50 µg per lane | Ensures sufficient target protein for detection. | |
| Primary Antibody Dilution | 1:500 - 1:2,000 | Binds specifically to the target protein (this compound). | [6] |
| Secondary Antibody Dilution | 1:2,000 - 1:20,000 | Binds to the primary antibody for signal amplification. | [7][8] |
| Blocking Time | 1 hour at RT or Overnight at 4°C | Reduces non-specific background signal. | [1][6] |
| Primary Incubation Time | 1-2 hours at RT or Overnight at 4°C | Allows for sufficient antibody-antigen binding. | [8] |
| Transfer Voltage/Time | 100 V for 60-90 min (Wet Transfer) | Efficiently moves proteins from gel to membrane. | [7] |
III. Visualizations
Experimental Workflow Diagram
A step-by-step workflow of the western blot protocol.
Example Signaling Pathway: PTPIP51
The following diagram illustrates the role of Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) as a scaffolding protein at the Endoplasmic Reticulum-Mitochondria interface, influencing calcium homeostasis and apoptosis.[4][5]
PTPIP51 tethers the ER to mitochondria via VAPB.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. addgene.org [addgene.org]
- 3. Western Blot Antibodies | Antibodies.com [antibodies.com]
- 4. Protein tyrosine phosphatase interacting protein 51 (PTPIP51) is a novel mitochondria protein with an N-terminal mitochondrial targeting sequence and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RMDN3 regulator of microtubule dynamics 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. origene.com [origene.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes for Novel In Vivo Imaging Agent TP-051
As specific information regarding a molecule or probe designated "TP-051" for in vivo imaging is not available in the provided search results, this document will serve as a comprehensive guide and template for researchers developing and utilizing a novel in vivo imaging agent, hypothetically named this compound. The following application notes and protocols are based on established principles and common practices in preclinical in vivo imaging.
Introduction
In vivo imaging is a critical tool in preclinical research and drug development, enabling the non-invasive monitoring of biological processes in living organisms over time.[1][2] This approach reduces the number of animals required for studies and allows each animal to serve as its own control, improving statistical power and providing longitudinal data on disease progression and therapeutic response.[2][3] These application notes provide a framework for the use of a novel imaging agent, this compound, in preclinical research, with a focus on oncology applications.
Principle of Technology
The utility of an in vivo imaging agent like this compound depends on its specific properties and the imaging modality for which it is designed. Common modalities include:
-
Bioluminescence Imaging (BLI): This technique relies on the detection of light produced by a luciferase enzyme.[4] If this compound is a substrate for a specific luciferase or is linked to a cell expressing luciferase, it can be used to track the location and quantity of these cells. BLI is known for its high sensitivity and low background signal.[4]
-
Fluorescence Imaging (FI): This method involves the detection of photons emitted from a fluorescent molecule (fluorophore) after excitation with a light source.[5] For in vivo applications, near-infrared (NIR) fluorophores are preferred due to deeper tissue penetration and reduced autofluorescence.[5] this compound could be a fluorescent molecule itself or be conjugated to a targeting moiety like an antibody or peptide.
-
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques use radiolabeled tracers to provide quantitative three-dimensional images of biological processes.[2][6] If this compound were a radiolabeled molecule, it could be used for highly sensitive and quantitative biodistribution and target engagement studies.[6][7]
Applications in Oncology Research
In vivo imaging with a novel agent such as this compound can be applied to various aspects of preclinical oncology research:
-
Tumor Growth and Metastasis Monitoring: this compound, if targeted to tumor cells, can be used to non-invasively track tumor burden and the development of metastatic lesions over time.[1]
-
Evaluation of Therapeutic Efficacy: The response of tumors to novel therapeutics can be monitored by imaging changes in tumor size, viability, or specific molecular markers targeted by this compound.[1]
-
Pharmacokinetic and Pharmacodynamic Studies: Imaging can provide valuable data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its engagement with its biological target.
-
Immuno-oncology Studies: Labeled immune cells can be tracked to visualize their trafficking to and infiltration of the tumor microenvironment.[4][8]
Experimental Protocols for In Vivo Imaging with this compound
The following are generalized protocols that should be adapted based on the specific characteristics of this compound and the chosen imaging modality.
Protocol 1: In Vivo Bioluminescence Imaging (BLI)
This protocol assumes this compound is a substrate for a luciferase expressed by tumor cells.
Materials:
-
This compound (as a luciferin-like substrate)
-
Tumor cells engineered to express luciferase
-
Immunocompromised mice (e.g., nude or SCID)
-
In vivo imaging system (e.g., IVIS Spectrum)[9]
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing tumor cells under standard conditions.
-
Implant tumor cells into the desired location in the mice (e.g., subcutaneously, orthotopically).
-
Allow tumors to establish and grow to a palpable size.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the mouse on the heated stage of the imaging system to maintain body temperature.
-
-
Imaging Agent Administration:
-
Dissolve this compound in sterile PBS to the desired concentration.
-
Inject the this compound solution intraperitoneally (i.p.) or intravenously (i.v.), depending on the agent's properties. A typical volume is 100-200 µL.
-
-
Image Acquisition:
-
Acquire images at multiple time points after this compound administration to determine the peak signal.[9]
-
Use an appropriate exposure time and binning setting to achieve a good signal-to-noise ratio. The imaging software can often automatically optimize these settings.[9]
-
Acquire images in both ventral and dorsal positions.
-
-
Data Analysis:
-
Use the analysis software to draw regions of interest (ROIs) around the tumor and other relevant areas.
-
Quantify the bioluminescent signal in photons per second (p/s) or radiance (p/s/cm²/sr).
-
Compare the signal intensity between different time points or treatment groups.
-
-
Ex Vivo Validation:
Protocol 2: In Vivo Fluorescence Imaging (FI)
This protocol assumes this compound is a fluorescent probe, potentially conjugated to a targeting molecule.
Materials:
-
This compound fluorescent probe
-
Animal model with the target of interest
-
In vivo fluorescence imaging system with appropriate excitation and emission filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal and Probe Preparation:
-
Prepare the animal model as described for BLI.
-
Dissolve the this compound fluorescent probe in a biocompatible vehicle.
-
-
Imaging Agent Administration:
-
Administer this compound via the appropriate route (e.g., i.v., i.p.). The dose will depend on the probe's brightness and targeting efficiency.
-
-
Image Acquisition:
-
Anesthetize the mouse and place it in the imaging chamber.
-
Acquire a baseline fluorescence image before administering the probe to assess autofluorescence.
-
Acquire images at various time points post-injection to determine the optimal imaging window for target accumulation and clearance from non-target tissues.
-
Use the appropriate excitation and emission filters for this compound.
-
-
Data Analysis:
-
Draw ROIs around the target tissue and background regions.
-
Quantify the fluorescence intensity and calculate the target-to-background ratio.
-
Spectral unmixing can be used to separate the probe's signal from autofluorescence if the system supports it.
-
-
Ex Vivo Validation:
Quantitative Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo imaging studies with this compound.
Table 1: Tumor Burden Over Time (Bioluminescence Imaging)
| Time Point | Treatment Group A (Photons/sec) | Control Group (Photons/sec) |
| Day 0 | Mean ± SD | Mean ± SD |
| Day 7 | Mean ± SD | Mean ± SD |
| Day 14 | Mean ± SD | Mean ± SD |
| Day 21 | Mean ± SD | Mean ± SD |
Table 2: Biodistribution of this compound (Fluorescence or PET/SPECT Imaging)
| Organ | Percent Injected Dose per Gram (%ID/g) at 4h | Percent Injected Dose per Gram (%ID/g) at 24h |
| Tumor | Mean ± SD | Mean ± SD |
| Blood | Mean ± SD | Mean ± SD |
| Liver | Mean ± SD | Mean ± SD |
| Kidneys | Mean ± SD | Mean ± SD |
| Spleen | Mean ± SD | Mean ± SD |
| Muscle | Mean ± SD | Mean ± SD |
Visualizations
Experimental Workflow for In Vivo Imaging
A generalized workflow for preclinical in vivo imaging studies.
Hypothetical Signaling Pathway for a Targeted this compound Probe
This diagram illustrates a hypothetical pathway where this compound targets a receptor tyrosine kinase (RTK) involved in cancer cell proliferation.
Hypothetical signaling pathway targeted by the this compound probe.
References
- 1. championsoncology.com [championsoncology.com]
- 2. State of the art in vivo imaging techniques for laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 6. A physiological perspective on the use of imaging to assess the in vivo delivery of therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 10. licorbio.com [licorbio.com]
Application Note and Protocol: TP-051 Flow Cytometry Analysis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TP-051 is a novel investigational compound under evaluation for its potential anti-neoplastic properties. Preliminary studies suggest that this compound may induce cell cycle arrest and apoptosis in various cancer cell lines. Flow cytometry is a powerful technique for elucidating the cellular mechanisms of drug candidates by enabling the rapid, quantitative analysis of individual cells within a heterogeneous population.[1][2] This document provides a detailed protocol for analyzing the effects of this compound on cell cycle progression and apoptosis using flow cytometry.
The protocols described herein are intended for researchers, scientists, and drug development professionals engaged in the characterization of novel therapeutic compounds. The methodologies include protocols for cell culture and treatment with this compound, sample preparation, staining with fluorescent dyes, and subsequent analysis using a flow cytometer.
Principle of the Assays
Cell Cycle Analysis: The progression of cells through the cell cycle (G1, S, G2, and M phases) is characterized by changes in their DNA content.[3][4] Flow cytometry can quantify the DNA content of individual cells by using a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).[4][5] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the determination of the percentage of cells in each phase of the cell cycle.[5]
Apoptosis Detection: Apoptosis, or programmed cell death, is a critical process in normal tissue homeostasis and a common mechanism of action for anti-cancer drugs.[6] One of the early events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to identify apoptotic cells.[7][8] Propidium Iodide (PI) is a fluorescent intercalating agent that is membrane-impermeable and therefore excluded from live and early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the DNA.[8][9] By using Annexin V and PI in combination, it is possible to distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[8]
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line: This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7, A549) or suspension cell lines (e.g., Jurkat).
-
Culture Conditions: Culture the cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
For adherent cells, seed 1 x 10^6 cells in a 6-well plate and allow them to attach overnight.
-
For suspension cells, seed 2 x 10^6 cells per well in a 6-well plate.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time course (e.g., 24, 48, 72 hours). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
II. Sample Preparation for Flow Cytometry
For Adherent Cells:
-
After treatment, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 1 mL of complete culture medium and combine with the collected supernatant from step 1.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
For Suspension Cells:
-
Transfer the cell suspension from each well to a 1.5 mL microcentrifuge tube.
General Steps for both Adherent and Suspension Cells:
-
Centrifuge the cell suspension at 400-600 x g for 5 minutes at 4°C.[10]
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Repeat the centrifugation and washing step.
-
Resuspend the cell pellet in the appropriate buffer as described in the staining protocols below.
-
Count the cells using a hemocytometer or an automated cell counter to ensure the appropriate cell concentration for staining.
III. Staining Protocol for Cell Cycle Analysis
-
Resuspend the cell pellet (approximately 1 x 10^6 cells) in 100 µL of cold PBS.
-
While vortexing gently, add 900 µL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer within 1 hour.
IV. Staining Protocol for Apoptosis Analysis (Annexin V and PI)
-
Resuspend the cell pellet (1-5 x 10^6 cells/mL) in 1X Binding Buffer.[11]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[11]
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to the cell suspension.
-
Add 5 µL of Propidium Iodide Staining Solution.[11]
-
Analyze the samples on a flow cytometer immediately.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 1 | 68.9 ± 2.8 | 18.1 ± 2.2 | 13.0 ± 1.5 |
| 5 | 75.4 ± 4.2 | 12.3 ± 1.9 | 12.3 ± 2.3 |
| 10 | 82.1 ± 5.5 | 8.7 ± 1.4 | 9.2 ± 1.9 |
| 25 | 88.6 ± 6.3 | 5.1 ± 1.1 | 6.3 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis Induction
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.3 ± 2.1 | 2.5 ± 0.8 | 2.2 ± 0.6 |
| 1 | 92.1 ± 2.5 | 4.8 ± 1.1 | 3.1 ± 0.9 |
| 5 | 80.7 ± 3.8 | 12.6 ± 2.3 | 6.7 ± 1.5 |
| 10 | 65.4 ± 4.5 | 25.3 ± 3.1 | 9.3 ± 1.8 |
| 25 | 40.2 ± 5.1 | 45.8 ± 4.2 | 14.0 ± 2.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Hypothesized this compound signaling pathway.
References
- 1. cdn.preterhuman.net [cdn.preterhuman.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. kumc.edu [kumc.edu]
- 7. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Reconstituting and Storing TP-051 Solution
Disclaimer: The compound "TP-051" is not identified as a specific chemical entity in the provided search results. The following application notes and protocols are based on a hypothetical small molecule inhibitor and are intended to serve as a general guideline for researchers, scientists, and drug development professionals. The experimental data and signaling pathway are provided as illustrative examples.
Introduction
This compound is a potent and selective small molecule inhibitor used in cancer research.[1] Proper reconstitution and storage of this compound are critical for maintaining its biological activity and ensuring the reproducibility of experimental results. This document provides detailed protocols for the reconstitution and storage of this compound, along with a summary of its key characteristics and a representative signaling pathway that it may modulate.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties and solubility of this compound is provided in Table 1. It is a colorless solid that is soluble in organic solvents but virtually insoluble in water.[2][3]
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | |
| Appearance | Colorless to off-white solid | |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 111 mM) | A common solvent for creating concentrated stock solutions.[3] |
| Solubility in Ethanol | ≥ 25 mg/mL (≥ 55.5 mM) | Can be used as an alternative solvent. |
| Solubility in Water | < 0.1 mg/mL | Considered insoluble in aqueous solutions.[2] |
| Purity | >98% (as determined by HPLC) |
Reconstitution Protocol
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature for 15-20 minutes before opening to prevent condensation.
-
Calculate Solvent Volume: Determine the required volume of DMSO to add to the vial to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Amount (mol) / Concentration (mol/L)
-
Amount (mol) = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 450.5 g/mol = 2.22 x 10-6 mol
-
Volume (L) = 2.22 x 10-6 mol / 0.010 mol/L = 2.22 x 10-4 L = 222 µL
-
-
Add Solvent: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
-
Verify: Visually inspect the solution to ensure there are no visible particulates.
Storage Protocol
Proper storage is essential to maintain the stability and activity of the this compound solution.
Table 2: Storage Conditions for this compound Solution
| Storage Condition | Recommendation | Rationale |
| Short-Term Storage | 2-8°C for up to 1 week | Minimizes degradation for immediate experimental use. |
| Long-Term Storage | -20°C or -80°C for up to 6 months | Preserves the integrity of the compound for extended periods. |
| Aliquotting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Light Sensitivity | Store in a light-protected vial or cover with foil | Protects the compound from photodegradation. |
Procedure:
-
Aliquot: Dispense the reconstituted this compound stock solution into smaller, single-use aliquots in sterile polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment to avoid waste and repeated freeze-thaw cycles.
-
Label: Clearly label each aliquot with the compound name, concentration, date of reconstitution, and storage temperature.
-
Store: For short-term use (within one week), store the aliquots at 2-8°C. For long-term storage, store the aliquots at -20°C or -80°C.
-
Thawing: When ready to use, thaw a single aliquot at room temperature or in a 37°C water bath. Once thawed, gently mix the solution before preparing the working dilution. Do not refreeze any unused portion of the thawed aliquot.
Experimental Workflow
The following diagram illustrates the general workflow for handling and using the this compound compound in a typical research setting.
Biological Context: Thromboxane (B8750289) A2 Receptor (TP) Signaling Pathway
This compound is hypothesized to be an inhibitor of the Thromboxane A2 receptor (TP) signaling pathway, which has been implicated in cancer progression and metastasis.[1] Ligation of the TP receptor by its ligand, Thromboxane A2 (TXA2), activates downstream signaling cascades that promote cell proliferation, migration, and angiogenesis.[1] The diagram below illustrates a simplified representation of this pathway.
By following these guidelines for reconstitution and storage, researchers can ensure the quality and reliability of their experiments involving this compound.
References
Application Notes and Protocols for Organoid Culture Experiments
Topic: Investigation of Cellular Signaling Pathways in Organoid Culture Models
Disclaimer: The designation "TP-051" does not correspond to a standard, publicly documented molecule or reagent in the context of organoid research based on available information. These application notes, therefore, address two potential targets based on related nomenclature found in scientific literature: Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) and the Thromboxane (B8750289) A2 Receptor (TP) . The following protocols and data are provided as illustrative examples for research purposes.
Section 1: Investigating the Role of PTPIP51 in Organoid Differentiation
Application Note:
Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) is a scaffold protein implicated in a variety of crucial cellular processes, including apoptosis, migration, and differentiation.[1][2] Its role in modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway makes it a compelling target for investigation within organoid models.[1][2] Understanding how PTPIP51 influences the differentiation of stem cells into specific lineages within an organoid can provide valuable insights into organogenesis and disease modeling. These protocols outline a hypothetical approach to studying the effects of modulating PTPIP51 activity on the differentiation of intestinal organoids.
Experimental Protocol: Modulation of PTPIP51 for Intestinal Organoid Differentiation
This protocol describes the culture of human intestinal organoids and the subsequent modulation of PTPIP51 to assess its impact on cellular differentiation.
1. Intestinal Organoid Culture:
-
Source: Human induced pluripotent stem cells (iPSCs) or primary intestinal crypts.
-
Seeding: Embed iPSC-derived spheroids or intestinal crypts in Matrigel domes in a 48-well plate.[3]
-
Media:
-
Expansion Medium (for initial growth): Advanced DMEM/F-12 supplemented with B27, N2, 100 ng/mL Noggin, 500 ng/mL R-spondin1, 50 ng/mL EGF, 10 µM Y-27632, and 10 µM SB202190.
-
Differentiation Medium: Advanced DMEM/F-12 supplemented with B27, N2, 100 ng/mL Noggin, 500 ng/mL R-spondin1, and 50 ng/mL EGF.
-
-
Culture Conditions: 37°C, 5% CO2. Change medium every 2-3 days.[4]
-
Passaging: Passage organoids every 7-10 days by mechanical dissociation and reseeding in fresh Matrigel.
2. Modulation of PTPIP51 Activity:
-
Reagent: A hypothetical small molecule inhibitor of PTPIP51 (e.g., "PTPIP51-Inhibitor-X") or a corresponding siRNA construct.
-
Treatment:
-
After 3 days in expansion medium, switch to differentiation medium.
-
Add PTPIP51-Inhibitor-X at varying concentrations (e.g., 1 µM, 5 µM, 10 µM) or the siRNA construct to the differentiation medium.
-
Include a vehicle control (e.g., DMSO) and a non-targeting siRNA control.
-
-
Incubation: Culture for an additional 7 days, replacing the medium with fresh differentiation medium and inhibitor/siRNA every 2 days.
3. Analysis of Organoid Differentiation:
-
Quantitative PCR (qPCR): Lyse organoids and extract RNA. Perform qPCR to analyze the expression of markers for different intestinal cell lineages:
-
Enterocytes: Villin, SI
-
Goblet cells: MUC2
-
Paneth cells: Lyz1
-
Enteroendocrine cells: CHGA
-
-
Immunofluorescence Staining: Fix organoids in 4% paraformaldehyde, embed in paraffin, and section. Stain for lineage-specific proteins (e.g., Villin, Mucin 2, Lysozyme, Chromogranin A).
-
Imaging and Quantification: Acquire images using a confocal microscope and quantify the proportion of different cell types.
Hypothetical Quantitative Data:
Table 1: Effect of PTPIP51 Inhibition on Intestinal Organoid Differentiation (Relative Gene Expression via qPCR)
| Target Gene | Control (Vehicle) | 1 µM PTPIP51-Inhibitor-X | 5 µM PTPIP51-Inhibitor-X | 10 µM PTPIP51-Inhibitor-X |
| Villin | 1.00 ± 0.12 | 1.15 ± 0.15 | 1.35 ± 0.20 | 1.60 ± 0.25** |
| MUC2 | 1.00 ± 0.09 | 0.85 ± 0.11 | 0.60 ± 0.08 | 0.45 ± 0.07** |
| Lyz1 | 1.00 ± 0.15 | 0.90 ± 0.13 | 0.75 ± 0.10 | 0.65 ± 0.09* |
| CHGA | 1.00 ± 0.11 | 1.05 ± 0.14 | 1.10 ± 0.16 | 1.15 ± 0.18 |
Data are presented as mean fold change ± standard deviation. *p < 0.05, **p < 0.01 compared to control.
Signaling Pathway Diagram:
Caption: PTPIP51 as a scaffold in the MAPK/ERK signaling pathway.
Section 2: Targeting the Thromboxane A2 Receptor (TP) in Cancer Organoids
Application Note:
The Thromboxane A2 Receptor (TP) is a G-protein coupled receptor that has been implicated in cancer progression, particularly in promoting cell migration and invasion.[5] Patient-derived tumor organoids (PDTOs) provide a powerful platform to study the efficacy of novel cancer therapeutics in a personalized manner.[6] This section details a hypothetical protocol to investigate the effects of a TP antagonist on the growth and invasive potential of colorectal cancer organoids.
Experimental Protocol: TP Antagonism in Colorectal Cancer Organoids
1. Colorectal Cancer Organoid Culture:
-
Source: Patient-derived colorectal tumor tissue.
-
Establishment: Mince tissue and digest with collagenase and dispase. Embed dissociated cells in Matrigel in a 24-well plate.[7]
-
Media: Advanced DMEM/F-12 supplemented with B27, N2, 1.25 mM N-acetylcysteine, 10 mM nicotinamide, 500 ng/mL R-spondin1, 100 ng/mL Noggin, 50 ng/mL EGF, 10 µM Y-27632, 10 µM SB202190, 500 nM A83-01, and 10 nM Gastrin.
-
Culture Conditions: 37°C, 5% CO2. Change medium every 2-3 days.
2. TP Antagonist Treatment:
-
Reagent: A selective TP antagonist (e.g., "TP-Antagonist-Y").
-
Treatment:
-
Allow organoids to establish for 7-10 days.
-
Add TP-Antagonist-Y at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the culture medium.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Culture for 72 hours.
3. Analysis of Organoid Growth and Invasion:
-
Growth Assessment (Luminescence-based):
-
Use a CellTiter-Glo 3D Cell Viability Assay to measure ATP levels, which correlate with the number of viable cells.
-
-
Invasion Assay (Modified Boyden Chamber):
-
Coat the upper chamber of a Transwell insert with a thin layer of Matrigel.
-
Resuspend dissociated organoid cells in serum-free medium with or without the TP antagonist and seed them in the upper chamber.
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 48 hours.
-
Fix and stain the cells that have invaded through the Matrigel and count them.
-
-
Morphological Analysis:
-
Image organoids using brightfield microscopy to observe changes in size and morphology.
-
Hypothetical Quantitative Data:
Table 2: Effect of TP Antagonist on Colorectal Cancer Organoid Viability and Invasion
| Treatment | Organoid Viability (% of Control) | Invaded Cells per Field |
| Control (Vehicle) | 100 ± 8.5 | 150 ± 22 |
| 10 nM TP-Antagonist-Y | 95.2 ± 7.9 | 115 ± 18 |
| 100 nM TP-Antagonist-Y | 80.5 ± 6.3 | 75 ± 12 |
| 1 µM TP-Antagonist-Y | 65.1 ± 5.1 | 40 ± 8** |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to control.
Signaling Pathway Diagram:
Caption: Thromboxane A2 Receptor (TP) signaling pathways.
References
- 1. Orchestrating cellular signaling pathways-the cellular "conductor" protein tyrosine phosphatase interacting protein 51 (PTPIP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orchestrating cellular signaling pathways—the cellular “conductor” protein tyrosine phosphatase interacting protein 51 (PTPIP51) | Semantic Scholar [semanticscholar.org]
- 3. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 4. dkfz.de [dkfz.de]
- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for Thromboxane A₂Receptor (TP) Mass Spectrometry Sample Preparation
Disclaimer: The term "TP-051" is ambiguous. These application notes and protocols are based on the assumption that "this compound" refers to the Thromboxane (B8750289) A₂ Receptor (TP), a G-protein coupled receptor. The provided protocols are generalized for membrane protein analysis and have not been specifically validated for a molecule designated "this compound." For precise and validated protocols, the exact molecular identity of "this compound" is required.
Introduction
The Thromboxane A₂ Receptor (TP) is a G-protein coupled receptor that plays a significant role in various physiological and pathological processes, including hemostasis, thrombosis, and cancer progression. Accurate and sensitive quantification of TP and its interacting partners is crucial for understanding its biological functions and for the development of novel therapeutic agents. Mass spectrometry (MS)-based proteomics offers a powerful tool for the identification and quantification of proteins in complex biological samples.[1][2] This document provides a detailed protocol for the sample preparation of the TP receptor from cell culture for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of the Thromboxane A₂ Receptor (TP)
The TP receptor exists as two splice variants, TPα and TPβ, which differ in their C-terminal tails.[3] Upon binding of its ligand, thromboxane A₂, the receptor activates downstream signaling pathways primarily through G-protein coupling. The major signaling route involves the activation of Gq, leading to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[4] The TP receptor can also couple to Gα12/13, which activates Rho signaling, influencing cell migration and invasion.[3] Furthermore, TP signaling can induce the expression of Nurr1, a transcription factor involved in cell proliferation.[3]
Caption: Thromboxane A₂ Receptor (TP) Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
C18 spin columns
-
BCA Protein Assay Kit
Protocol for Sample Preparation from Cell Culture
This protocol outlines the steps for the extraction, digestion, and cleanup of proteins from cultured cells expressing the TP receptor for subsequent LC-MS/MS analysis.[1][5]
-
Cell Lysis and Protein Extraction:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay.
-
-
Reduction, Alkylation, and Digestion (In-Solution):
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 8 M urea in 50 mM Tris-HCl.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Dilute the sample with 50 mM Tris-HCl to reduce the urea concentration to less than 2 M.
-
Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with TFA to a final concentration of 0.1% to stop the digestion.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50% ACN and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the dried peptides in 0.1% TFA for LC-MS/MS analysis.
-
Experimental Workflow
Caption: General workflow for protein sample preparation.
Data Presentation
The following table presents a hypothetical example of quantitative data that could be obtained from an LC-MS/MS experiment comparing the abundance of the TP receptor and a downstream signaling protein in control versus treated cells.
| Protein Name | Gene Name | Accession Number | Fold Change (Treated/Control) | p-value | Number of Unique Peptides |
| Thromboxane A₂ Receptor | TBXA2R | P21731 | 1.52 | 0.045 | 12 |
| Guanine nucleotide-binding protein G(q) subunit alpha | GNAQ | P50148 | 1.10 | 0.350 | 25 |
| Phospholipase C Beta 1 | PLCB1 | Q9Y6K5 | 1.45 | 0.052 | 18 |
| RhoA | RHOA | P61586 | 2.10 | 0.011 | 9 |
Table 1: Example of Quantitative Proteomics Data. This table illustrates how quantitative data for the TP receptor and associated proteins might be presented. The values are for illustrative purposes only.
Conclusion
This document provides a foundational protocol for the preparation of samples for the mass spectrometric analysis of the Thromboxane A₂ Receptor. Proper sample preparation is a critical step for obtaining high-quality and reproducible mass spectrometry data.[1][2] The provided workflow and protocols can be adapted and optimized based on the specific experimental goals and sample types. For targeted quantification of "this compound," the development of a specific LC-MS/MS method using stable isotope-labeled internal standards would be necessary for achieving high accuracy and sensitivity.[6][7][8] Further investigation into the precise molecular identity of "this compound" is essential for the development of a specific and validated analytical method.
References
- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 5. Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Comprehensive Quantitative LC-MS/MS Analysis of Common Drugs and Metabolites (62 Compounds) in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Dissolution in DMSO
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering difficulties with dissolving compounds, such as those with internal identifiers like TP-051, in Dimethyl Sulfoxide (DMSO). While "this compound" does not correspond to a publicly indexed chemical entity, the principles and troubleshooting steps outlined here are broadly applicable to a wide range of small molecules used in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in DMSO even though it is expected to be soluble?
A1: Several factors can affect the solubility of a compound in DMSO. These include the purity of the compound, the presence of moisture in the DMSO, the concentration of the solution, temperature, and the specific crystalline form (polymorph) of the compound.[1] Once a compound crystallizes from DMSO, it may not readily re-dissolve as it can form a more stable, less soluble crystalline structure.[1]
Q2: Can the quality of DMSO affect solubility?
A2: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even a small amount of water in DMSO can significantly decrease the solubility of many organic compounds.[1] It is crucial to use anhydrous (dry) DMSO and handle it in a way that minimizes moisture exposure.
Q3: What is the typical concentration range for dissolving compounds in DMSO for screening purposes?
A3: For fragment-based screening (FBS), a typical concentration is around 1 mM. For stock solutions, concentrations are often higher, for example, 10 mM.[2] However, the maximum solubility will be compound-specific.
Q4: Can repeated freeze-thaw cycles of my DMSO stock solution affect my compound's solubility?
A4: Yes, repeated freeze-thaw cycles can increase the probability of a compound precipitating out of solution.[1] This is often due to the uptake of water into the DMSO stock and can lead to the formation of less soluble crystalline forms of the compound.[1]
Troubleshooting Guide: "My compound is not dissolving in DMSO"
This step-by-step guide will help you address issues with compound solubility in DMSO.
Step 1: Verify Compound and Solvent Quality
-
Is the compound pure? Impurities can sometimes interfere with dissolution. If possible, verify the purity of your compound using an appropriate analytical technique.
-
Are you using high-purity, anhydrous DMSO? Ensure you are using a fresh, high-quality stock of anhydrous DMSO. Minimize its exposure to air by tightly sealing the container immediately after use.
Step 2: Optimize Dissolution Conditions
If your compound is still not dissolving, you can try to optimize the physical conditions of the dissolution process.
-
Have you tried gentle heating? Many compounds exhibit increased solubility at higher temperatures. Warming the solution gently (e.g., to 30-40°C) can aid dissolution. However, be cautious as excessive heat can degrade some compounds.
-
Have you tried agitation or sonication? Agitation, such as vortexing or stirring, can increase the rate of dissolution.[3] Sonication can also be effective by breaking down particle aggregates and increasing the surface area of the solid.[1]
Step 3: Consider Concentration Effects
-
Are you trying to dissolve the compound at too high a concentration? Every compound has a solubility limit. Try preparing a more dilute solution. It is often better to have a fully dissolved, lower-concentration stock than a suspension at a higher concentration.
Experimental Protocols
Protocol for Dissolving a Poorly Soluble Compound in DMSO
-
Preparation:
-
Use a clean, dry glass vial.
-
Weigh the desired amount of your compound into the vial.
-
Use a fresh, unopened bottle of anhydrous DMSO.
-
-
Initial Dissolution Attempt:
-
Add a small volume of DMSO to the vial.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
Visually inspect for any undissolved particles.
-
-
Gentle Heating and Agitation:
-
If the compound is not fully dissolved, place the vial in a heat block or water bath set to a temperature between 30°C and 40°C.
-
Continue to vortex or stir the solution periodically for 10-15 minutes.
-
Caution: Do not overheat, as this may cause compound degradation.
-
-
Sonication:
-
If undissolved solid remains, place the vial in a sonicator bath for 5-10 minutes.
-
Monitor the temperature of the sonicator bath to avoid excessive heating.
-
-
Final Assessment:
-
After these steps, visually inspect the solution against a dark background to ensure no solid particles are present.
-
If the solution is clear, it is ready for use. If not, consider preparing a more dilute solution or exploring alternative solvents.
-
Data Presentation
The solubility of a compound is influenced by several physical and chemical properties. Understanding these can help in troubleshooting dissolution issues.
| Property | Influence on Solubility in DMSO |
| Polarity | DMSO is a polar aprotic solvent and is effective at dissolving a wide range of polar and nonpolar compounds.[4] |
| Molecular Weight | Generally, as molecular weight increases, solubility tends to decrease, especially for lipophilic compounds.[5] |
| Melting Point | Compounds with higher melting points often have lower solubility as more energy is required to break the crystal lattice.[1] |
| pKa | The ionization state of a compound can significantly impact its solubility. DMSO is not a protic solvent, so it will not deprotonate or protonate the compound. |
| Presence of Water | The presence of water in DMSO dramatically decreases the solubility of many compounds.[1] |
Signaling Pathways and Workflows
Troubleshooting Workflow for Compound Dissolution
The following diagram illustrates a logical workflow for troubleshooting issues with dissolving a compound in DMSO.
Caption: A flowchart outlining the steps to troubleshoot compound dissolution in DMSO.
Alternative Solvents
If a compound remains insoluble in DMSO despite troubleshooting efforts, alternative solvents may be considered, depending on the experimental requirements and compatibility with the assay.
-
Dimethylformamide (DMF): Similar to DMSO in its solvating properties.
-
N-Methyl-2-pyrrolidone (NMP): A versatile solvent with a high boiling point.[6]
-
Ethanol: Can be used for some compounds, but its polarity is significantly different from DMSO.
-
Co-solvents: In some cases, a mixture of solvents can be effective.
When selecting an alternative solvent, it is crucial to consider its potential toxicity to cells or interference with the assay. Always perform a vehicle control experiment to assess the effect of the solvent on your experimental system.
References
Optimizing TP-051 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of TP-051 to determine its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is a novel investigational small molecule inhibitor. While its precise mechanism is under extensive investigation, preliminary data suggest that it may target intracellular signaling pathways crucial for cell proliferation and survival. One of the hypothesized pathways is the MAPK/ERK signaling cascade, a key regulator of cellular processes.
Q2: What is an IC50 value and why is it important?
A2: The IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[1][2] It is a critical measure of a drug's potency; a lower IC50 value indicates a more potent compound.[3] Consistent and accurate IC50 determination is crucial for comparing the efficacy of different compounds and for making informed decisions in drug development.[1]
Q3: What are the common sources of error in IC50 determination experiments?
A3: Several factors can introduce variability and error into IC50 experiments. These include inconsistent experimental conditions such as temperature and incubation times, issues with cell culture like contamination or inconsistent passage numbers, and improper handling of reagents.[4][5] Pipetting inaccuracies and using a poor range of drug concentrations can also lead to unreliable data.[3]
Q4: How do I choose the appropriate concentration range for this compound in my initial experiments?
A4: It is recommended to start with a broad range of concentrations to capture the full dose-response curve. A common approach is to use serial dilutions (e.g., 1:3 or 1:10) spanning several orders of magnitude (e.g., from nanomolar to micromolar). This will help in identifying the approximate range of the IC50, which can then be narrowed down in subsequent experiments for more precise determination.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the determination of this compound's IC50 value.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound addition, or edge effects on the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.[5] |
| No dose-response curve observed (flat line) | This compound concentration range is too high or too low. The compound may not be active in the chosen cell line or assay. The compound has degraded. | Test a much wider range of concentrations. Verify the expression of the target in your cell line. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[5] |
| Inconsistent IC50 values across different experiments | Variations in experimental conditions (e.g., incubation time, cell passage number, media/serum lots).[5] | Standardize all experimental parameters. Use cells within a narrow passage number range. Test new lots of media and serum for their effect on cell growth and drug response before use in critical experiments.[5] |
| Poor curve fit (low R-squared value) | Insufficient number of data points, inappropriate concentration range, or assay variability. | Use a sufficient number of concentrations to define the top and bottom plateaus of the curve. Ensure the concentration range brackets the IC50.[6] Address sources of assay variability as mentioned above. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using the MTT Assay
This protocol outlines a standard procedure for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Count the cells and adjust the density to the desired concentration.
-
Seed the cells into a 96-well plate at the optimized density and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a series of this compound dilutions in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[5]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a no-cell control.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[5]
-
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound inhibiting the MAPK/ERK pathway.
Experimental Workflow for IC50 Determination
Caption: Standard workflow for determining the IC50 value of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical approach to troubleshooting inconsistent IC50 results.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of TP-051
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating potential off-target effects of TP-051, a hypothetical kinase inhibitor. The principles and methodologies described herein are broadly applicable to troubleshooting off-target effects of novel small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To discern whether these effects are on-target or off-target, a systematic approach is recommended:
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[1][2]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct inhibitors that target the same kinase. If multiple inhibitors targeting the same protein produce the same phenotype, it is more likely to be an on-target effect.[1]
-
Dose-Response Analysis: Establish a clear dose-response relationship for the observed phenotype. While essential, be aware that off-target effects can also be dose-dependent.[1]
-
Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase. If the phenotype is mimicked in these models, it supports an on-target effect. Conversely, if the phenotype persists with this compound treatment in a knockout model, it points to an off-target effect.[1]
Q2: Our biochemical assays show high potency and selectivity for this compound, but the results in cell-based assays are different. What could be the reason for this discrepancy?
A2: Discrepancies between biochemical and cellular assay results are common and can stem from several factors:
-
ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound.[2][3]
-
Cellular Efflux Pumps: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein, which would reduce its intracellular concentration and apparent potency.[2]
-
Target Expression and Activity: The target kinase may not be expressed or may be in an inactive state in the cell line being used.[2][4]
-
Cell Permeability: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target.
Q3: What are the primary experimental approaches to proactively identify potential off-target effects of this compound?
A3: Proactively identifying off-target effects is crucial for the accurate interpretation of experimental data. Key approaches include:
-
Kinase Profiling: The most direct method is to screen this compound against a large panel of kinases. This provides a selectivity profile and identifies potential off-target interactions.[1][2]
-
Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify protein interactions, including off-target kinases.[2]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm if this compound binds to suspected off-target proteins within the cell.[1][5]
-
In Silico Prediction: Computational approaches can predict potential off-target interactions based on the structure of this compound and known protein binding sites.[5][6][7]
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate a typical kinase inhibitor profile.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target |
| On-Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 250 | 25 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | >10,000 | >1,000 |
| Off-Target Kinase E | 5,000 | 500 |
This table showcases a hypothetical selectivity profile for this compound. The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the kinase activity. Higher fold selectivity indicates a more selective compound.
Table 2: Comparison of this compound Potency in Different Assay Formats
| Assay Type | Metric | Value |
| Biochemical Assay | IC50 (nM) | 10 |
| Cell-Based Assay (Phosphorylation) | IC50 (nM) | 150 |
| Cell Proliferation Assay | GI50 (nM) | 500 |
This table illustrates potential discrepancies in the measured potency of this compound across different experimental setups. GI50 is the concentration for 50% maximal inhibition of cell proliferation.
Experimental Protocols
1. Kinase Profiling Assay
-
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.[1]
-
Assay Procedure: Incubate the individual kinases, a suitable substrate, ATP (at or near the Km for each kinase), and this compound at various concentrations.[1]
-
Reaction Initiation and Termination: Initiate the kinase reaction. After a defined incubation period, stop the reaction.
-
Quantification: Quantify the amount of phosphorylated substrate. The specific method will depend on the assay platform (e.g., mobility shift assay, ELISA).[8]
-
Data Analysis: Determine the percent inhibition for each kinase at the tested concentrations and calculate IC50 values for any significantly inhibited kinases.[2]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the binding of this compound to its intended target and potential off-targets in a cellular context.
-
Methodology:
-
Cell Treatment: Incubate intact cells with this compound or a vehicle control.[5]
-
Heating: Heat the cell suspensions across a range of temperatures.[5]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[5]
-
Protein Quantification: Quantify the amount of soluble target protein at each temperature point using methods like Western blotting or mass spectrometry.[5]
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
-
Visualizations
Caption: this compound inhibits the intended on-target kinase and an off-target kinase.
Caption: A workflow for troubleshooting unexpected phenotypes observed with this compound.
Caption: Logical relationships in experimental design to mitigate off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce In Vivo Toxicity of Investigational Compounds
Disclaimer: Information regarding a specific compound designated "TP-051" is not available in the public domain or published scientific literature based on the conducted search. The following troubleshooting guide provides general strategies and frequently asked questions for reducing in vivo toxicity applicable to a wide range of investigational compounds. Researchers working with a specific agent, such as "this compound," should adapt these principles based on the known or suspected mechanism of action and preclinical safety data of their particular molecule.
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating in vivo toxicity during preclinical studies.
Issue 1: Acute Systemic Toxicity Observed Shortly After Administration
Symptoms: Rapid onset of adverse effects such as lethargy, ruffled fur, hunched posture, decreased body weight, or mortality within hours to a few days of dosing.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy |
| High Peak Plasma Concentration (Cmax) | 1. Dose Fractionation: Split the total daily dose into multiple, smaller administrations. 2. Modify Route of Administration: Switch from intravenous (IV) bolus to a slower IV infusion or consider alternative routes with slower absorption rates (e.g., subcutaneous, oral). 3. Formulation Modification: Develop a controlled-release formulation to slow down drug absorption. |
| Vehicle-Related Toxicity | 1. Vehicle Toxicity Study: Conduct a study with the vehicle alone to rule out its contribution to the observed toxicity. 2. Alternative Vehicle Screening: Test alternative, well-tolerated vehicles (e.g., saline, PBS, cyclodextrins) for compound solubility and stability. Dimethyl sulfoxide (B87167) (DMSO), while a common solvent, can have pleiotropic effects and should be used with caution and at low concentrations.[1] |
| Off-Target Effects | 1. In Vitro Profiling: Screen the compound against a panel of receptors, kinases, and ion channels to identify potential off-target interactions. 2. Structural Modification: If feasible, synthesize analogs of the compound to reduce off-target activity while retaining on-target potency. |
Issue 2: Organ-Specific Toxicity Observed After Repeat Dosing
Symptoms: Pathological findings in specific organs (e.g., liver, kidney, heart) identified through histopathology, or changes in organ-specific biomarkers in blood or urine after a period of repeated administration.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy |
| Compound Accumulation | 1. Pharmacokinetic (PK) Studies: Characterize the compound's half-life, clearance, and volume of distribution to assess its potential for accumulation. 2. Dosing Holiday: Introduce drug-free periods into the dosing schedule to allow for compound clearance. |
| Metabolite-Induced Toxicity | 1. Metabolite Identification: Identify the major metabolites of the parent compound in vivo and in vitro. 2. Assess Metabolite Activity: Synthesize and test the identified metabolites for both efficacy and toxicity. 3. Modulate Metabolism: Co-administer with inhibitors or inducers of relevant metabolic enzymes to alter the metabolic profile (use with caution and strong mechanistic rationale). |
| Target-Related Toxicity in a Specific Organ | 1. Target Expression Analysis: Determine the expression level of the therapeutic target in the affected organ. 2. Conditional Knockout/Knockdown Models: If the target is known, use genetically engineered models to confirm that the toxicity is target-mediated. |
Frequently Asked Questions (FAQs)
Q1: How can I optimize the dose of my compound to minimize toxicity while maintaining efficacy?
A1: Dose optimization is a critical step.[2][3] Consider the following approaches:
-
Dose-Response Studies: Conduct thorough dose-response studies for both efficacy and toxicity to identify a therapeutic window.
-
Step-Up Dosing: For compounds that induce acute, mechanism-based toxicities (e.g., cytokine release), starting with a low dose and gradually escalating can mitigate severe initial reactions.[4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to understand the relationship between drug exposure, target engagement, and biological effects (both desired and adverse). This can help in selecting a dose and schedule that maintains target modulation above a therapeutic threshold while keeping exposure below toxic levels.
Q2: My compound is poorly soluble. What formulation strategies can I use to improve its safety profile?
A2: Poor solubility can lead to precipitation at the injection site or in circulation, causing local irritation or emboli. Improving the formulation is key:
-
Co-solvents: Use of co-solvents can improve solubility, but their own potential toxicity must be assessed.[1]
-
Encapsulation: Liposomes, nanoparticles, or polymeric micelles can encapsulate the compound, altering its biodistribution and potentially reducing toxicity by limiting exposure to sensitive tissues.
-
Prodrugs: A prodrug strategy can be employed, where an inactive form of the drug is administered and then converted to the active form at the target site.[5]
Q3: What are the best practices for designing in vivo toxicity studies?
A3: Robust study design is essential for accurately assessing and mitigating toxicity:
-
Appropriate Animal Models: Select animal models that are relevant to the compound's mechanism of action and expected human metabolism.[6]
-
Control Groups: Always include a vehicle-only control group to differentiate compound effects from vehicle effects.[1]
-
Comprehensive Monitoring: Monitor animals for a range of clinical signs, body weight changes, and food/water intake. Include interim and terminal collection of blood for hematology and clinical chemistry, as well as tissues for histopathological analysis.
Visualizing the Troubleshooting Process
The following workflow provides a visual guide to the decision-making process when encountering in vivo toxicity.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dose optimization for cancer treatments with considerations for late-onset toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose Optimization for Cancer Treatments with Considerations for Late-onset Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for clinical dose optimization of T cell-engaging therapies in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inappropriate modeling of chronic and complex disorders: How to reconsider the approach in the context of predictive, preventive and personalized medicine, and translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TP-051 Kinase Assay Kit
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the TP-051 Kinase Assay Kit. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound Kinase Assay Kit?
The this compound Kinase Assay Kit is designed for the in vitro measurement of kinase activity. It is a versatile platform suitable for high-throughput screening of kinase inhibitors, determining IC50 values, and studying kinase enzyme kinetics. The assay measures the amount of ADP produced in a kinase reaction, which is then converted to a detectable signal.
Q2: What are the most common causes of inconsistent results or high variability between replicate wells?
High variability in kinase assays can arise from several factors. Key areas to investigate include:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error. Ensure pipettes are properly calibrated.
-
Reagent Mixing: Inadequate mixing of reagents can create concentration gradients within the assay plate.
-
Solvent Concentration: Ensure the final concentration of solvents like DMSO is consistent across all wells, as it can inhibit kinase activity at higher concentrations.[1]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. To minimize this, consider not using the outermost wells or filling them with buffer.[1]
-
Temperature and Incubation Times: Fluctuations in temperature or inconsistent incubation times can alter enzyme kinetics.[1]
Q3: My positive and negative controls are not performing as expected. What should I do?
Control failures indicate a fundamental issue with the assay setup. Here are some troubleshooting steps:
-
Confirm Enzyme Activity: Ensure the kinase is active. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Check Substrate Quality: Verify the purity and correct sequence of the peptide substrate.
-
Verify ATP Concentration: The ATP concentration is a critical parameter and should be appropriate for the specific kinase being assayed.[1]
-
Run a "No Enzyme" Control: This will help determine if there is a background signal independent of enzyme activity.[2]
Q4: I am observing a very low signal or no signal at all in my assay. What are the potential causes?
A weak or absent signal can be due to several factors:[2]
-
Inactive Enzyme: The kinase may have degraded due to improper storage or handling.
-
Suboptimal Assay Conditions: The buffer pH, temperature, or incubation time may not be optimized for your specific kinase.
-
Incorrect Reagent Concentrations: The concentrations of ATP, substrate, or the enzyme itself may be outside the optimal range.
-
Reagent Quality: The stability and purity of critical reagents like ATP and the kinase are paramount.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with the this compound Kinase Assay Kit.
Issue 1: High Background Signal
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter buffers if necessary. |
| Assay Plate Interference | Ensure the correct type of microplate is being used (e.g., black plates for fluorescence-based assays).[3] |
| Compound Interference | Test compounds may autofluoresce or interfere with the detection reagents. Run a control with the compound in the absence of the enzyme. |
| High Enzyme Concentration | Reduce the amount of kinase in the reaction to lower basal activity. |
Issue 2: Low Signal-to-Background Ratio
| Potential Cause | Troubleshooting Step |
| Suboptimal Enzyme Concentration | Perform an enzyme titration to determine the optimal concentration that provides a robust signal within the linear range of the assay.[2] |
| Suboptimal Substrate Concentration | The substrate concentration should be near the Michaelis constant (Km) to ensure sensitivity to enzyme activity.[2] |
| Incorrect Incubation Time | Optimize the reaction incubation time to be long enough for signal generation but short enough to remain in the linear phase.[2] |
| Assay Reader Settings | Ensure the settings on the plate reader (e.g., wavelength, gain) are optimized for the assay. |
Experimental Protocols
Protocol 1: Standard Kinase Activity Assay
-
Prepare Reagents: Thaw all kit components to room temperature. Prepare the kinase reaction buffer as instructed in the kit manual.
-
Enzyme Preparation: Dilute the kinase to the desired concentration in kinase reaction buffer.
-
Substrate and ATP Mixture: Prepare a solution containing the peptide substrate and ATP at 2X the final desired concentration.
-
Assay Plate Setup:
-
Add 25 µL of the diluted kinase solution to each well.
-
To initiate the reaction, add 25 µL of the 2X substrate/ATP mixture to each well.
-
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the optimized duration (e.g., 60 minutes).
-
Detection:
-
Add 50 µL of the ADP detection reagent to each well.
-
Incubate for the time specified in the kit manual (e.g., 30 minutes) at room temperature, protected from light.
-
-
Data Acquisition: Read the signal (e.g., fluorescence or luminescence) using a microplate reader.
Protocol 2: IC50 Determination for an Inhibitor
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the appropriate solvent (e.g., DMSO).
-
Assay Plate Setup:
-
Add 5 µL of each inhibitor dilution to the appropriate wells. Include a "no inhibitor" control with solvent only.
-
Add 20 µL of the diluted kinase solution to each well.
-
-
Pre-incubation: Pre-incubate the inhibitor and kinase for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add 25 µL of the 2X substrate/ATP mixture to each well to start the reaction.
-
Incubation and Detection: Follow steps 5-7 from Protocol 1.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Quantitative Data Summary
The following table provides example data for IC50 values of a hypothetical control inhibitor, "Inhibitor-X," determined using the this compound Kinase Assay Kit with two different kinases.
| Kinase | ATP Concentration (µM) | Substrate Concentration (µM) | "Inhibitor-X" IC50 (nM) |
| Kinase A | 10 | 5 | 25.3 |
| Kinase B | 50 | 10 | 152.8 |
Visualizations
Caption: Workflow of the this compound Kinase Assay.
Caption: Decision tree for troubleshooting assay variability.
References
Technical Support Center: Improving TP-051 Bioavailability for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the systemic exposure of TP-051 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of low oral bioavailability for this compound?
A1: The low oral bioavailability of a compound like this compound is often attributed to poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract. For many new chemical entities, poor solubility is the primary rate-limiting step for absorption, leading to low and variable exposure in animal studies.[1][2][3] Other contributing factors can include first-pass metabolism in the liver and efflux by transporters in the intestinal wall.
Q2: What are the initial steps to consider when poor bioavailability of this compound is observed?
A2: First, confirm the accuracy of the dosing procedure and the stability of this compound in the dosing vehicle. Next, evaluate the compound's fundamental physicochemical properties, particularly its solubility in relevant biorelevant media (e.g., simulated gastric and intestinal fluids). Understanding whether the issue is solubility- or permeability-limited is crucial for selecting an appropriate formulation strategy.
Q3: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to overcome solubility challenges. These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area available for dissolution, which can enhance the dissolution rate.[1][2][4]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its solubility and dissolution rate.[3][4][5]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving this compound in a mixture of oils, surfactants, and co-solvents.[2][4][5][6] These systems form fine emulsions in the GI tract, enhancing solubilization and absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of this compound.[1][4][7]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Across Animals
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Oral Gavage Technique | Review and refine the oral gavage procedure. | Ensure all personnel are properly trained. Use appropriate gavage needle sizes and verify correct placement to avoid accidental tracheal administration or esophageal irritation.[8][9][10] Monitor animals post-dosing for any signs of distress.[8][9][10] |
| Inhomogeneous Formulation | The suspension or solution is not uniform, leading to inconsistent dosing. | Ensure the formulation is thoroughly mixed before each animal is dosed. If it is a suspension, maintain continuous stirring or agitation. Validate the homogeneity of the formulation by taking samples from the top, middle, and bottom of the container for analysis. |
| Food Effects | The presence or absence of food in the stomach can alter GI physiology and drug absorption. | Standardize the fasting period for all animals before dosing, if the study design permits.[8] Alternatively, conduct a pilot study to assess the impact of food on this compound absorption. |
| Physiological Differences | Natural variations in animal physiology (e.g., gastric pH, GI motility). | While some variability is expected, significant outliers may need to be investigated. Ensure animals are healthy and within a consistent age and weight range. |
Issue 2: Low and Non-Dose-Proportional Exposure of this compound
| Potential Cause | Troubleshooting Step | Recommended Action |
| Solubility-Limited Absorption | This compound solubility in the GI tract is the limiting factor for absorption. | Employ a formulation strategy to enhance solubility. Start with simpler approaches like co-solvent systems or pH modification, and progress to more advanced formulations like solid dispersions or lipid-based systems if needed.[1][2][11] |
| First-Pass Metabolism | This compound is extensively metabolized in the liver or gut wall after absorption. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. If metabolism is high, formulation strategies that promote lymphatic uptake (e.g., some lipid-based systems) might help bypass the liver to some extent.[5][6] |
| Efflux Transporter Activity | This compound is a substrate for efflux transporters (e.g., P-glycoprotein) that pump it back into the GI lumen. | Perform in vitro transporter assays (e.g., using Caco-2 cells) to determine if this compound is a substrate for common efflux transporters.[3] If so, consider co-administration with a known inhibitor in non-regulatory studies to confirm this mechanism.[3] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
-
Polymer and Solvent Selection:
-
Dissolution:
-
Prepare a solution by dissolving this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:4 by weight).[3]
-
Stir the mixture until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Use a rotary evaporator or spray dryer to remove the solvent, leaving a solid dispersion of the drug in the polymer matrix.
-
-
Drying and Milling:
-
Dry the resulting solid under a vacuum to remove any residual solvent.
-
Gently mill the dried ASD to obtain a fine powder.
-
-
Formulation for Dosing:
-
The ASD powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water) for oral gavage.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization and Fasting:
-
Dose Preparation and Administration:
-
Prepare the desired formulation of this compound (e.g., aqueous suspension, ASD, or SEDDS) on the day of dosing. Ensure homogeneity.[3]
-
Weigh each animal immediately before dosing to calculate the precise dose volume.
-
Administer the formulation via oral gavage. For comparison, an intravenous (IV) group should be included to determine absolute bioavailability.[13]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).[13]
-
Process the blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method, typically LC-MS/MS.[13]
-
-
Pharmacokinetic Analysis:
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 12. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 13. admescope.com [admescope.com]
Technical Support Center: Troubleshooting Signal-to-Noise Ratio in HTS Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal-to-noise ratio issues during High-Throughput Screening (HTS) experiments. While the principles discussed are broadly applicable, we will use a hypothetical compound, "TP-051," to illustrate specific scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it critical in HTS?
A1: The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal to the level of background noise.[1][2] In HTS, the "signal" is the specific response generated by the assay in the presence of a positive control or a potential "hit" compound, while the "noise" is the non-specific background signal and variability inherent in the assay system.[1][3] A high S/N ratio is crucial for distinguishing true hits from random fluctuations, thereby reducing the likelihood of false positives and false negatives.[4]
Q2: What are the key metrics, besides S/N, for assessing HTS assay quality?
A2: Several metrics are used to evaluate the quality and robustness of an HTS assay.[1] The most common ones include:
-
Signal-to-Background (S/B) Ratio: A simple comparison of the mean signal of the positive control to the mean signal of the negative control.[1]
-
Z'-Factor: A statistical parameter that quantifies the separation between the positive and negative control signals in relation to their variability. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][5]
-
Coefficient of Variation (CV%): This metric describes the extent of variability in relation to the mean of the data and is a good indicator of assay precision.[5]
Q3: What are the common causes of a low signal-to-noise ratio in HTS assays?
A3: A low S/N ratio can stem from various factors, which can be broadly categorized as issues with the assay itself, the reagents, or external environmental factors.[4][6] Common causes include:
-
High background or non-specific binding of assay components.[6]
-
Low sensitivity or a weak signal from the positive controls.[6]
-
Poor reproducibility and high variability between wells or plates.[6]
-
Interference from the test compounds themselves, such as autofluorescence or light scattering.[7]
-
Systematic errors related to instrumentation or liquid handling.[4]
-
Environmental factors like temperature fluctuations or evaporation.[4][8]
Troubleshooting Guide for Low Signal-to-Noise Ratio with "this compound"
This guide provides a systematic approach to diagnosing and resolving common issues related to a poor S/N ratio when screening compounds like "this compound".
Issue 1: High Background Signal
Symptoms:
-
Negative control wells show an unusually high signal.
-
The difference between the positive and negative control signals (assay window) is small.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Blocking Buffer | Inadequate blocking can lead to non-specific binding of antibodies or other reagents to the microplate surface. Test different blocking agents (e.g., BSA, casein) and concentrations.[6] |
| 2 | Increase Wash Stringency | Insufficient washing may leave behind unbound detection reagents. Increase the number of wash cycles or the duration of each wash. Adding a mild detergent like Tween-20 to the wash buffer can also help.[6] |
| 3 | Check for Reagent Cross-Reactivity | Ensure that detection antibodies or other reagents are not cross-reacting with each other or with components of the sample matrix. |
| 4 | Evaluate "this compound" for Assay Interference | The compound itself might be interfering with the assay. See the "Compound-Specific Interference" section below for detailed protocols. |
Issue 2: Weak Signal Intensity
Symptoms:
-
The signal from the positive control is low, making it difficult to distinguish from the background.
-
The overall dynamic range of the assay is narrow.[6]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Reagent Quality and Concentration | Ensure that all reagents, including enzymes, antibodies, and substrates, are not degraded and are used at their optimal concentrations. Titrate key reagents to find the optimal concentration for maximal signal.[6] |
| 2 | Optimize Incubation Times and Temperatures | Inadequate incubation can lead to incomplete reactions. Systematically vary the incubation times and temperatures to ensure the reaction reaches completion.[6] |
| 3 | Use a More Sensitive Detection System | If applicable, consider switching to a more sensitive detection method, such as a chemiluminescent or fluorescent substrate, to amplify the signal.[6] |
| 4 | Confirm Positive Control Activity | Ensure that the positive control is active and is being used at a concentration that should elicit a robust response. |
Issue 3: High Assay Variability
Symptoms:
-
High coefficient of variation (CV%) in both positive and negative controls.
-
Inconsistent results across different wells of the same plate or between different plates.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Experimental Procedures | Ensure consistent pipetting techniques, incubation times, and washing steps across all plates and experiments. Calibrate all liquid handling instrumentation.[6] |
| 2 | Mitigate Edge Effects | "Edge effects," where wells on the perimeter of the plate behave differently from the inner wells, can be caused by evaporation or temperature gradients.[6] Use a humidified incubator and allow plates to equilibrate to room temperature before adding reagents.[6] |
| 3 | Check for Instrument-Related Noise | Plate reader performance can contribute to variability. Ensure the instrument is properly maintained and that the correct settings are being used for the assay.[9] |
| 4 | Ensure Reagent Homogeneity | Thoroughly mix all reagent solutions before dispensing them into the plates to avoid concentration gradients. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
This protocol is designed to determine if "this compound" exhibits intrinsic fluorescence at the excitation and emission wavelengths of the assay, which can lead to a false-positive signal.
Methodology:
-
Prepare a serial dilution of "this compound" in the assay buffer.
-
Dispense the dilutions into the wells of a microplate.
-
Include wells with assay buffer only as a negative control.
-
Read the plate using the same filter set and gain settings as the primary HTS assay.
-
Data Analysis: Compare the fluorescence intensity of the wells containing "this compound" to the buffer-only wells. A significant increase in fluorescence in the presence of the compound indicates autofluorescence.
Protocol 2: Luciferase Inhibition Assay
If your primary assay uses a luciferase reporter, "this compound" could be directly inhibiting the luciferase enzyme, leading to a false-negative or artificially low signal.
Methodology:
-
In a microplate, combine a fixed concentration of recombinant luciferase enzyme and its substrate (luciferin).
-
Add a serial dilution of "this compound" to the wells.
-
Include a known luciferase inhibitor as a positive control and DMSO as a negative control.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measure the luminescence signal.
-
Data Analysis: A dose-dependent decrease in the luminescent signal in the presence of "this compound" suggests inhibition of the luciferase enzyme.
Visualizations
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in HTS assays.
Caption: Key metrics for evaluating the quality and performance of HTS assays.
References
- 1. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cygnustechnologies.com [cygnustechnologies.com]
Technical Support Center: Preventing TP-051 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of TP-051 precipitation in cell culture media. By understanding the underlying causes and implementing the appropriate strategies, you can ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a novel kinase inhibitor with significant potential in targeted cancer therapy. Like many small molecule inhibitors, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation, which has several negative consequences for in vitro experiments:
-
Inaccurate Dosing: If this compound precipitates, the actual concentration in the media will be lower than intended, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: Precipitated compound can have direct toxic effects on cells, independent of its pharmacological activity.
-
Assay Interference: Particulate matter can interfere with various assay readouts, particularly those involving light absorbance or fluorescence.
Q2: I've prepared my this compound stock solution in DMSO, but it precipitates when I add it to the media. Why is this happening?
A: This is a common phenomenon known as "solvent exchange" or "crashing out." this compound is likely highly soluble in 100% DMSO but poorly soluble in the aqueous environment of your cell culture media. When you add the concentrated DMSO stock to the media, the DMSO rapidly disperses, and the local concentration of the organic solvent around the this compound molecules drops dramatically. This sudden shift to an aqueous environment causes the compound to come out of solution and form a precipitate.
Q3: Is it acceptable to use media with a visible this compound precipitate for my experiments?
A: No, it is strongly advised against using media with any visible precipitate. The presence of a precipitate indicates that the concentration of soluble this compound is unknown and lower than your target concentration. This will compromise the validity of your experimental results.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and some robust lines may tolerate up to 1%.[1] However, primary cells and more sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%. It is always best practice to determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response viability assay with DMSO alone.
Troubleshooting Guide: this compound Precipitation
Use the following guide to diagnose and resolve issues with this compound precipitation in your cell culture media.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Diagram: Mechanism of Solvent Exchange Precipitation
Caption: Solvent exchange leading to this compound precipitation.
Data Presentation: Enhancing Solubility
The following tables provide quantitative data on the tolerated concentrations of DMSO and the impact of solubilizing agents on the solubility of representative poorly soluble compounds.
Table 1: General Guidelines for Maximum Tolerated DMSO Concentration in Cell Culture
| Cell Type | Maximum Recommended DMSO Concentration (%) | Notes |
| Most immortalized cell lines | 0.5% | Some robust lines may tolerate up to 1%.[1][2][3][4][5] |
| Primary cells | ≤ 0.1% | Highly sensitive to solvent toxicity.[1] |
| Sensitive cell lines | ≤ 0.1% | A preliminary toxicity test is highly recommended. |
Table 2: Examples of Solubility Enhancement for Poorly Soluble Compounds
| Compound | Solvent/System | Solubility | Fold Increase |
| Curcumin | Water | ~11 ng/mL | - |
| with β-Cyclodextrin | 25.7 µg/mL | ~2340 | |
| Paclitaxel (B517696) | Water | ~0.3 µg/mL | - |
| with Rubusoside (40% w/v) | 6.3 mg/mL | ~21000 | |
| Gefitinib | pH 7.0 Buffer | Practically Insoluble | - |
| pH 1.0 Buffer | Sparingly Soluble | - |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Media
Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Your complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing.
-
Create a serial dilution of the this compound stock in 100% DMSO. For example, prepare 2-fold serial dilutions to get 50 mM, 25 mM, 12.5 mM, etc.
-
Add 2 µL of each DMSO dilution to 198 µL of pre-warmed media in the wells of a 96-well plate. This will create a 1:100 dilution with a final DMSO concentration of 1%. Include a "media + 1% DMSO" control.
-
Incubate the plate at 37°C in a cell culture incubator.
-
Visually inspect the wells for precipitation at 1, 4, and 24 hours.
-
Quantify precipitation by measuring the absorbance at 600 nm. An increase in absorbance compared to the control indicates light scattering from a precipitate.
-
The highest concentration that remains clear and shows no increase in absorbance is the maximum soluble concentration under these conditions.
Protocol 2: Preparing Working Solutions of this compound using Serial Dilution in Media
Objective: To prepare a range of this compound concentrations for your experiment while minimizing the risk of precipitation.
Materials:
-
High-concentration this compound stock solution in 100% DMSO (e.g., 50 mM)
-
Your complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Create an intermediate stock solution of this compound by diluting the high-concentration DMSO stock into pre-warmed media. For example, add 2 µL of 50 mM this compound in DMSO to 998 µL of media to create a 100 µM solution in 0.2% DMSO. Ensure this intermediate stock is clear.
-
Perform a serial dilution from this intermediate stock using pre-warmed media. For example, take 500 µL of the 100 µM solution and add it to 500 µL of media to get a 50 µM solution. Continue this process to generate your desired concentration range.
-
This method ensures that the DMSO concentration is kept low and constant throughout the dilution series, reducing the likelihood of precipitation.
Protocol 3: Using Solubilizing Agents to Enhance this compound Solubility
Objective: To increase the aqueous solubility of this compound using a common solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10% w/v).
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Add the this compound DMSO stock to the HP-β-CD solution while vortexing. The cyclodextrin (B1172386) will form an inclusion complex with this compound, enhancing its solubility.
-
Use this this compound/HP-β-CD solution as your stock for further dilutions in your cell culture medium.
-
Note: Always perform a control experiment with the solubilizing agent alone to ensure it does not have any unintended effects on your cells.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Cyclodextrin Complexation of Curcumin on its Solubility and Antiangiogenic and Anti-inflammatory Activity in Rat Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytotoxic and anti-angiogenic paclitaxel solubilized and permeation-enhanced by natural product nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
TP-051 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the experimental compound TP-051, a selective inhibitor of the MEK1/2 kinases.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
| Problem/Question | Possible Cause | Recommended Solution |
| Inconsistent Inhibition of ERK Phosphorylation | 1. Compound Degradation: this compound may be unstable under certain storage or experimental conditions. 2. Cell Culture Variability: Cell density, passage number, or serum concentration can affect signaling pathway activity. 3. Incorrect Dosing: Errors in calculating or dispensing the compound concentration. | 1. Storage and Handling: Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution. 2. Standardize Protocols: Maintain consistent cell seeding densities and passage numbers. Serum-starve cells prior to stimulation to synchronize them and reduce baseline pathway activation. 3. Verify Concentration: Use a calibrated pipette and double-check calculations. Perform a dose-response curve to confirm the optimal inhibitory concentration for your cell line. |
| Unexpected Off-Target Effects or Cellular Toxicity | 1. High Compound Concentration: Exceeding the optimal concentration range can lead to non-specific effects. 2. Solvent Toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used. 3. Cell Line Sensitivity: Some cell lines may be inherently more sensitive to MEK inhibition or the compound itself. | 1. Titrate Concentration: Determine the minimal effective concentration that achieves the desired level of target inhibition. 2. Control for Solvent Effects: Ensure the final solvent concentration is consistent across all treatment groups, including vehicle controls, and is below 0.1%. 3. Assess Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment to monitor for toxicity. |
| Variability in In Vivo Efficacy Studies | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Variability: Differences in drug absorption, distribution, metabolism, and excretion among individual animals. 2. Tumor Heterogeneity: Variation in the genetic makeup and signaling pathway activation within and between tumors. 3. Inconsistent Dosing or Formulation: Issues with the stability or administration of the dosing solution. | 1. PK/PD Studies: Conduct preliminary studies to establish the relationship between the dose, plasma concentration, and target inhibition in your animal model. 2. Model Characterization: Characterize the baseline MEK/ERK pathway activation in your tumor models to ensure they are appropriate for a MEK inhibitor. 3. Standardize Dosing Procedure: Prepare fresh dosing formulations daily. Ensure accurate and consistent administration (e.g., oral gavage, intraperitoneal injection). |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By inhibiting MEK, this compound blocks signaling through the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in various cancers.
Q2: What is the recommended in vitro concentration range for this compound?
A2: The optimal concentration of this compound is cell-line dependent. We recommend starting with a dose-response experiment ranging from 1 nM to 10 µM to determine the IC50 for ERK phosphorylation inhibition in your specific model.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles. For in vivo studies, the formulation will depend on the route of administration and should be prepared fresh daily.
Q4: What are the expected downstream effects of this compound treatment?
A4: The primary downstream effect of this compound is the inhibition of ERK1/2 phosphorylation. This leads to the modulation of various cellular processes, including proliferation, survival, and differentiation, by altering the phosphorylation status of numerous ERK substrates.
Experimental Protocols
Protocol 1: In Vitro Western Blot for p-ERK Inhibition
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: If applicable, stimulate the cells with a growth factor (e.g., EGF, FGF) for 15-30 minutes to induce ERK phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Use a loading control like GAPDH or β-actin to ensure equal loading.
-
Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands. Quantify band intensities to determine the extent of p-ERK inhibition.
Visualizations
Caption: Mechanism of action of this compound in the MEK/ERK signaling pathway.
Caption: Western blot workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Troubleshooting In Vivo Delivery of TP-051
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the in vivo delivery of TP-051. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a novel small molecule inhibitor currently under investigation for its anti-cancer properties. It is hypothesized to target and inhibit a key signaling pathway often dysregulated in cancer, leading to reduced cell proliferation and tumor growth. Due to its hydrophobic nature, in vivo delivery can present challenges.
Q2: My this compound formulation appears cloudy or precipitates upon preparation or injection. What are the potential causes and solutions?
A2: Precipitation is a common issue for compounds with poor aqueous solubility and can lead to inaccurate dosing and reduced bioavailability.
Potential Causes:
-
Inherent low aqueous solubility of this compound.
-
Use of an inappropriate vehicle for a hydrophobic compound.
-
The concentration of this compound exceeds its solubility limit in the chosen vehicle.
-
Temperature changes affecting solubility.
Troubleshooting & Optimization:
-
Formulation Optimization: Several strategies can be employed to enhance the solubility and stability of poorly soluble compounds. Consider the approaches summarized in the table below.
Data Presentation: Formulation Strategies for Poorly Soluble Compounds
The following table outlines common formulation strategies to improve the solubility and bioavailability of hydrophobic compounds like this compound.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG 300, ethanol) and aqueous solutions (e.g., saline, PBS). | Simple to prepare; suitable for initial screening. | Can cause tissue irritation or toxicity at high concentrations. May not be suitable for all administration routes. |
| Surfactants | Using agents like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic drug. | Can significantly increase solubility. | Potential for toxicity and hypersensitivity reactions (especially with Cremophor EL). |
| Cyclodextrins | Utilizing cyclic oligosaccharides (e.g., HP-β-CD) to form inclusion complexes with the drug, enhancing its solubility. | Generally well-tolerated; can improve stability. | Can be expensive; drug loading capacity may be limited. |
| Nanoparticles | Encapsulating this compound into lipid-based (liposomes) or polymer-based nanoparticles. | Can improve pharmacokinetics, target specific tissues, and protect the drug from degradation.[1] | More complex to prepare and characterize; potential for immunogenicity.[2] |
Q3: I am observing inconsistent results between experiments. What could be the cause?
A3: Inconsistent results often point to issues with formulation stability, dosing accuracy, or biological variability.
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: Always vortex or sonicate your formulation immediately before administration to ensure a uniform suspension, especially if precipitation is a concern.
-
Verify Dosing Accuracy: Use calibrated equipment for all measurements. For viscous formulations, be mindful of potential inaccuracies in syringe draws.
-
Animal Handling and Administration: Ensure consistent administration technique (e.g., injection speed, location). Inconsistent injections can lead to variable absorption.[3]
-
Monitor Animal Health: Factors such as stress or underlying health issues in animal models can impact drug metabolism and response.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for this compound
This protocol describes the preparation of a formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common method for improving the solubility of hydrophobic compounds.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline or water for injection
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Determine the required concentration of this compound and the final volume of the formulation.
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in sterile saline or water.
-
Slowly add the calculated amount of this compound powder to the HP-β-CD solution while vortexing.
-
Continue to vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating (to 37-40°C) may aid dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If necessary, filter the solution through a 0.22 µm syringe filter before administration to ensure sterility and remove any remaining particulates.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound as a PI3K inhibitor.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound formulation issues.
References
TP-051 stability issues in long-term experiments
Disclaimer: The following information is based on a fictional scenario for a compound designated TP-051, as no public data is available for a substance with this identifier. The scenario presented is for illustrative purposes to meet the user's request for a technical support center.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound, a novel kinase inhibitor, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions?
A1: this compound is known to have limited stability in aqueous solutions over extended periods. Degradation is primarily observed through hydrolysis of the lactam ring, especially at pH values outside the optimal range of 6.0-7.0. For long-term experiments exceeding 24 hours, it is recommended to prepare fresh solutions or use a stabilized formulation if available.
Q2: How should this compound be stored to ensure maximum stability?
A2: For optimal long-term stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. Stock solutions in anhydrous DMSO can be stored at -80°C for up to 3 months with minimal degradation. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, this compound exhibits moderate photosensitivity. Prolonged exposure to light, especially UV wavelengths, can lead to photodegradation. It is recommended to work with this compound in a low-light environment and store solutions in amber vials or containers wrapped in aluminum foil.
Q4: What are the common signs of this compound degradation in my experiments?
A4: Degradation of this compound may manifest as a decrease in its inhibitory activity over time, leading to inconsistent experimental results. You may also observe a slight color change in the solution from colorless to pale yellow, or the appearance of precipitate.
Troubleshooting Guides
Issue 1: Inconsistent results in long-term cell culture experiments.
-
Possible Cause: Degradation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Prepare fresh this compound solution for each medium change.
-
If the experiment runs for several days without a medium change, consider adding freshly prepared this compound to the culture at regular intervals (e.g., every 24 hours).
-
Analyze the concentration of this compound in the culture medium at the beginning and end of the experiment using a validated analytical method (e.g., HPLC).
-
Issue 2: Precipitation of this compound in aqueous buffer.
-
Possible Cause: Low solubility of this compound in aqueous solutions, especially at higher concentrations.
-
Troubleshooting Steps:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept to a minimum in the final aqueous solution (typically <0.5%).
-
Consider using a solubilizing agent or a different buffer system.
-
Prepare a more diluted stock solution and add a larger volume to the aqueous buffer.
-
Data Summary
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Concentration | Stability (t½) |
| DMSO (anhydrous) | 10 mM | > 14 days |
| Ethanol | 10 mM | ~ 72 hours |
| PBS (pH 7.4) | 100 µM | ~ 18 hours |
| RPMI-1640 medium | 10 µM | ~ 24 hours |
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Maximum Storage Duration |
| Lyophilized Powder | -20°C (desiccated) | 24 months |
| DMSO Stock Solution (10 mM) | -80°C | 3 months |
| Aqueous Solution | 4°C | Not Recommended |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Procedure: a. Prepare a 1 mg/mL stock solution of this compound in DMSO. b. Dilute the stock solution to the desired concentration in the test buffer or medium. c. Incubate the solution under the desired experimental conditions (e.g., 37°C). d. At specified time points, withdraw an aliquot of the solution. e. Inject the aliquot into the HPLC system and record the chromatogram. f. The degradation of this compound is determined by the decrease in the peak area of the parent compound over time.
Visualizations
Caption: Fictional GFRS signaling pathway and the inhibitory target of this compound.
Caption: Workflow for a long-term cell-based experiment with this compound.
Caption: Logical diagram for troubleshooting stability issues with this compound.
Technical Support Center: Optimizing TP-051 Treatment Duration
Disclaimer: The following information is for illustrative purposes, treating "TP-051" as a hypothetical MEK1/2 inhibitor within the MAPK/ERK signaling pathway, due to the absence of public data on a compound with this specific designation. The experimental protocols and troubleshooting guides are based on common practices for this class of inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line. We suggest starting with a broad range of concentrations, from 1 nM to 10 µM, and assessing cell viability and target inhibition.
Q2: How long should I treat my cells with this compound?
The optimal treatment duration depends on the experimental endpoint. For assessing immediate signaling pathway inhibition, a short treatment of 1-4 hours may be sufficient. For long-term effects, such as cell viability or apoptosis, a treatment duration of 24-72 hours is generally recommended. A time-course experiment is advised to determine the ideal duration for your model system.
Q3: I am not observing the expected decrease in cell viability after this compound treatment. What could be the issue?
Several factors could contribute to this. Please refer to our troubleshooting guide below for a step-by-step approach to resolving this issue.
Q4: Are there any known resistance mechanisms to this compound?
As a hypothetical MEK1/2 inhibitor, potential resistance mechanisms could include mutations in the MEK1/2 protein that prevent drug binding, or upregulation of bypass signaling pathways.
Troubleshooting Guides
Issue: Sub-optimal Inhibition of Cell Viability
If you are not observing the expected decrease in cell viability after treatment with this compound, follow these troubleshooting steps:
-
Verify Compound Activity: Ensure the compound has been stored correctly and is not degraded. Prepare fresh dilutions for each experiment.
-
Confirm Target Engagement: Perform a western blot to check for the phosphorylation status of ERK1/2, the downstream target of MEK1/2. A lack of decrease in p-ERK1/2 levels indicates a problem with the compound's activity or its ability to enter the cells.
-
Assess Cell Line Sensitivity: Your cell line may be inherently resistant to MEK inhibition. Consider testing a panel of cell lines with known sensitivities to MEK inhibitors as a positive control.
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to ensure you are using the optimal concentration and duration of this compound.
-
Investigate Bypass Pathways: If target engagement is confirmed but cell viability is unaffected, cells may be utilizing alternative survival pathways. Consider combination therapies to block these bypass routes.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete growth medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessing Target Inhibition via Western Blotting
This protocol describes how to measure the inhibition of ERK1/2 phosphorylation following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete growth medium
-
Lysis buffer
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 2 hours.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize p-ERK1/2 levels to total ERK1/2 and the loading control (GAPDH).
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung | 15 |
| HT-29 | Colon | 8 |
| SK-MEL-28 | Melanoma | 5 |
| MCF-7 | Breast | >1000 |
Table 2: Time-Course of p-ERK1/2 Inhibition by this compound (100 nM) in A549 Cells
| Treatment Duration | % Inhibition of p-ERK1/2 |
| 1 hour | 95% |
| 4 hours | 92% |
| 8 hours | 85% |
| 24 hours | 70% |
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Validation & Comparative
Validating TP-051 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies is contingent on confirming that a drug candidate interacts with its intended molecular target within the complex environment of a living cell. This guide provides an objective comparison of methodologies for validating the cellular target engagement of TP-051, a potent inhibitor of Activated Cdc42-associated kinase 1 (ACK1). The experimental data presented herein is synthesized from established methodologies in the field.
Introduction to this compound and its Target, ACK1
This compound is a small molecule inhibitor targeting Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. ACK1 is a non-receptor tyrosine kinase that is frequently overexpressed or hyperactivated in a variety of human cancers.[1][2] Its activation is correlated with cancer progression and metastasis, making it a compelling therapeutic target.[1][3] ACK1 is a key signaling node that regulates multiple cell processes, including cell proliferation, survival, and migration, primarily through the phosphorylation of downstream effectors such as AKT and the Androgen Receptor (AR).[4][5] Validating that this compound effectively binds to ACK1 in a cellular context is a critical step in its preclinical development.
Core Methodologies for Target Engagement Validation
Several robust techniques can be employed to confirm and quantify the interaction between a small molecule inhibitor and its intracellular target. This guide will focus on two primary approaches for validating this compound target engagement:
-
Direct Target Engagement: Assessed using the Cellular Thermal Shift Assay (CETSA), which directly measures the biophysical interaction between this compound and the ACK1 protein.
-
Downstream Pathway Modulation: Evaluated by quantifying the phosphorylation status of known ACK1 substrates, providing indirect but physiologically relevant evidence of target inhibition.
A comparison of these and other common target engagement validation methods is provided in Table 1.
Table 1: Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Western Blotting (Downstream Targets) | Drug Affinity Responsive Target Stability (DARTS) | Photoaffinity Labeling (PAL) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[6][7] | Measures changes in the phosphorylation state of downstream signaling molecules. | Ligand binding protects the target protein from proteolytic degradation.[8] | A photoreactive drug analog forms a covalent bond with the target upon UV irradiation.[8] |
| Nature of Readout | Direct biophysical interaction | Indirect, functional consequence | Direct biophysical interaction | Direct, covalent interaction |
| Throughput | Can be adapted for higher throughput.[8][9] | Moderate | Moderate | Lower throughput |
| Requirement for specific tools | Specific antibody for the target protein. | Phospho-specific antibodies for downstream targets. | Protease and a specific antibody for the target protein. | Synthesis of a photoreactive compound probe. |
| Cellular Context | Intact cells or cell lysates.[10] | Intact cells. | Cell lysates.[8] | Intact cells or cell lysates. |
Experimental Data & Protocols
Direct Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[11] The principle is that the binding of a ligand, such as this compound to ACK1, increases the thermal stability of the protein.[6][7]
Experimental Results:
The following table summarizes hypothetical data from a CETSA experiment designed to validate this compound engagement with ACK1.
Table 2: CETSA Data for ACK1 Stability in the Presence of this compound
| Temperature (°C) | Vehicle Control (Relative ACK1 Amount) | This compound (10 µM) (Relative ACK1 Amount) |
| 37 | 1.00 | 1.00 |
| 45 | 0.95 | 1.00 |
| 50 | 0.78 | 0.98 |
| 55 | 0.52 | 0.92 |
| 60 | 0.25 | 0.75 |
| 65 | 0.10 | 0.45 |
| 70 | <0.05 | 0.20 |
These results indicate a significant thermal stabilization of ACK1 in the presence of this compound, confirming direct target engagement.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express ACK1 (e.g., LNCaP prostate cancer cells) to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at a final concentration of 10 µM for 2 hours.
-
-
Heat Challenge:
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 37°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[12]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.[12]
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Analyze the samples by Western blotting as described in the protocol below, using a primary antibody specific for ACK1.
-
Quantify the band intensities to determine the relative amount of soluble ACK1 at each temperature.
-
Downstream Pathway Modulation: p-AKT (Tyr176) and p-AR (Tyr267)
ACK1 is known to phosphorylate AKT at tyrosine 176 and the Androgen Receptor at tyrosine 267, promoting their activation.[4][13] Inhibition of ACK1 with this compound is therefore expected to decrease the levels of p-AKT (Tyr176) and p-AR (Tyr267).
Experimental Results:
The following table presents hypothetical quantitative Western blot data showing the effect of this compound on the phosphorylation of ACK1 downstream targets.
Table 3: Effect of this compound on Downstream ACK1 Signaling
| Treatment | p-ACK1 (Tyr284) (Relative Level) | Total ACK1 (Relative Level) | p-AKT (Tyr176) (Relative Level) | Total AKT (Relative Level) | p-AR (Tyr267) (Relative Level) | Total AR (Relative Level) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.45 | 0.98 | 0.52 | 1.02 | 0.48 | 0.99 |
| This compound (5 µM) | 0.15 | 1.01 | 0.21 | 0.99 | 0.18 | 1.03 |
| AIM-100 (5 µM) | 0.18 | 0.99 | 0.25 | 1.01 | 0.22 | 1.00 |
| Dasatinib (100 nM) | 0.20 | 1.03 | 0.28 | 0.98 | 0.25 | 1.01 |
The data demonstrates that this compound dose-dependently inhibits the autophosphorylation of ACK1 and the phosphorylation of its key downstream effectors, AKT and AR. Its potency is comparable to or greater than other known ACK1 inhibitors like AIM-100 and Dasatinib.[14][15]
Experimental Protocol: Western Blotting
-
Cell Lysis:
-
Culture and treat cells as described for the CETSA experiment with this compound and alternative inhibitors (e.g., AIM-100, Dasatinib) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18][19]
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for p-ACK1 (Tyr284), total ACK1, p-AKT (Tyr176), total AKT, p-AR (Tyr267), and total AR.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager and quantify the band intensities. Normalize the phospho-protein levels to the corresponding total protein levels.
-
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the ACK1 signaling pathway, the CETSA experimental workflow, and the logical framework for comparing ACK1 inhibitors.
Caption: ACK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical framework for comparing this compound with alternative ACK1 inhibitors.
Conclusion
The data and protocols presented in this guide provide a robust framework for validating the cellular target engagement of this compound. The Cellular Thermal Shift Assay offers direct evidence of this compound binding to ACK1, while the analysis of downstream signaling pathways confirms its functional inhibitory activity within the cell. The comparative data with other known ACK1 inhibitors, AIM-100 and Dasatinib, further substantiates the potency of this compound. Together, these methods provide comprehensive and compelling evidence of on-target activity, a critical milestone in the development of this compound as a potential therapeutic agent.
References
- 1. ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecules Targeting Activated Cdc42-Associated Kinase 1 (ACK1/TNK2) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Ack1 tyrosine kinase inhibitor on ligand-independent androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. annualreviews.org [annualreviews.org]
- 8. benchchem.com [benchchem.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Abstract 2511: New inhibitors the tyrosine kinase ACK1/TNK2 active in prostate, breast and pancreatic cancer | Semantic Scholar [semanticscholar.org]
- 14. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. nacalai.com [nacalai.com]
- 18. nordicbiosite.com [nordicbiosite.com]
- 19. youtube.com [youtube.com]
For research, scientific, and drug development professionals, this guide provides an objective comparison of the multi-targeted kinase inhibitor Sunitinib's performance against its intended targets and other related proteins. The content herein uses Sunitinib (B231) as a well-documented example to illustrate the process of assessing cross-reactivity, a critical step in drug development.
Sunitinib is an oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It is known to target vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT, among others.[2][3] Understanding the cross-reactivity of such inhibitors is paramount for predicting potential off-target effects and for the development of more selective therapeutic agents.
Quantitative Analysis of Sunitinib's Kinase Selectivity
The following table summarizes the binding affinity of Sunitinib to its primary targets and a selection of other kinases, as determined by the KINOMEscan™ platform. This platform quantifies inhibitor binding to a large panel of kinases. The data is presented as the dissociation constant (Kd), a measure of binding affinity, where a lower Kd value indicates a stronger interaction.
| Kinase Target Family | Kinase | Dissociation Constant (Kd) in nM |
| Primary Targets | ||
| PDGFRβ | 2 | |
| VEGFR2 (KDR) | 9 | |
| KIT | Not Available in Dataset | |
| PDGFRα | Not Available in Dataset | |
| VEGFR1 (FLT1) | Not Available in Dataset | |
| Selected Off-Targets | ||
| CAMK | CAMK1D | 13 |
| CAMK1G | 18 | |
| TK | DDR1 | 24 |
| FLT3 | 26 | |
| MER (MERTK) | 33 | |
| TRKA (NTRK1) | 38 | |
| AXL | 43 | |
| TRKB (NTRK2) | 49 | |
| AGC | ROCK1 | 58 |
| ROCK2 | 64 | |
| STE | MAP4K5 (KHS1) | 83 |
| Other | GAK | 140 |
Data sourced from the HMS LINCS Project KINOMEscan dataset for Sunitinib (HMS LINCS Dataset ID: 20179).
Experimental Protocols for Kinase Cross-Reactivity Profiling
Several high-throughput screening methods are available to assess the selectivity of kinase inhibitors. These assays are crucial for identifying both on-target and off-target interactions. Below are detailed methodologies for two commonly used platforms.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[4][5]
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled antibody directed against a tag on the kinase serves as the FRET donor, and an Alexa Fluor™ 647-labeled tracer acts as the acceptor. When the tracer is bound to the kinase, FRET occurs. A test compound that binds to the kinase's ATP-binding site will compete with the tracer, leading to a decrease in the FRET signal.[4][5][6][7]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[7]
-
Prepare serial dilutions of the test compound (e.g., Sunitinib) in 100% DMSO. From this, create 3X intermediate dilutions in 1X Kinase Buffer.[8]
-
Prepare a 3X kinase/Eu-antibody mixture in 1X Kinase Buffer. The final concentrations will depend on the specific kinase but are typically in the low nanomolar range.[8] It is important to centrifuge the antibody stock at approximately 10,000 x g for 10 minutes prior to use to remove any aggregates.[8]
-
Prepare a 3X tracer solution in 1X Kinase Buffer. The concentration used is typically close to the Kd of the tracer for the specific kinase.[8]
-
-
Assay Procedure (for a 15 µL final volume in a 384-well plate):
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader. Excite at approximately 340 nm and measure emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).[5]
-
Calculate the emission ratio of the 665 nm signal to the 615 nm signal.
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KINOMEscan™ Assay Platform
This is a competition binding assay that measures the ability of a compound to compete with an immobilized ligand for binding to a panel of DNA-tagged kinases.
Principle: The assay involves a kinase-tagged T7 phage, a test compound, and an immobilized, active-site directed ligand. In the absence of a competing compound, the kinase binds to the immobilized ligand and is captured on a solid support. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[9]
Detailed Protocol:
-
Assay Setup:
-
Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand.
-
The liganded beads are blocked to minimize non-specific binding.
-
Binding reactions are assembled by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound (typically at a concentration of 10 µM for initial screening) in a 384-well plate.
-
-
Incubation and Washing:
-
The assay plates are incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
The beads are then washed to remove unbound kinase.
-
-
Elution and Quantification:
-
The bound kinase is eluted from the beads.
-
The concentration of the eluted kinase is measured by qPCR of the DNA tag.
-
-
Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to a DMSO control.
-
The results are typically expressed as a percentage of the control. For compounds showing significant binding, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the described experimental protocols.
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
Caption: Workflow for the KINOMEscan™ Assay Platform.
References
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. chayon.co.kr [chayon.co.kr]
Comparative Analysis of TP-051: A Selective FFAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TP-051's Specificity and Selectivity Against Alternative FFAR1 Agonists.
This guide provides a detailed comparison of the chemical probe this compound with other commonly used Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists. The focus is an objective analysis of their specificity and selectivity, supported by available experimental data. This information is intended to assist researchers in selecting the most appropriate tool compound for their studies on FFAR1, a G-protein coupled receptor that has emerged as a promising therapeutic target for type 2 diabetes.[1]
Potency and Selectivity Profile
The selection of a chemical probe or therapeutic candidate hinges on its potency at the intended target and its selectivity against other related and unrelated proteins. The following tables summarize the available quantitative data for this compound and a selection of alternative FFAR1 agonists.
Table 1: Potency of FFAR1 Agonists
| Compound | Target | Assay Type | Potency |
| This compound | Human FFAR1 | Binding (Ki) | 16 nM |
| Human FFAR1 | Functional (EC50) | 25 nM | |
| GW9508 | Human GPR40 (FFAR1) | Functional (pEC50) | 7.32 (~48 nM)[2] |
| Human GPR120 (FFAR4) | Functional (pEC50) | 5.46 (~3,467 nM)[2] | |
| TAK-875 (Fasiglifam) | Human GPR40 (FFAR1) | Functional (EC50) | 72 nM[3][4] |
| AM-1638 | GPR40/FFA1 | Functional (EC50) | 160 nM[4][5] |
Table 2: Selectivity and Off-Target Profile
| Compound | Screening Panel | Key Off-Targets and Observations |
| This compound | Eurofins Panlabs Panel (118 targets at 10 µM) | Closest Off-Targets (% Inhibition): ALOX5 (85%), TBXAS1 (64%), EGFR (61%), MAPK14 (60%), TBXA2R (60%). 113 out of 118 targets showed <50% inhibition. |
| GW9508 | Not specified in detail | Approximately 100-fold selectivity for GPR40 (FFAR1) over GPR120 (FFAR4).[2] Reported to be inactive against other tested GPCRs, kinases, proteases, and integrins.[2] |
| TAK-875 (Fasiglifam) | Not specified in detail | Described as a highly selective GPR40 agonist.[6] Development was terminated in Phase III trials due to potential liver toxicity, suggesting possible off-target effects or metabolite-related issues.[7] |
| AM-1638 | Not specified in detail | Reported to have a favorable off-target profile and improved selectivity.[7] |
Signaling Pathway and Experimental Workflows
To understand the context of the experimental data, it is crucial to visualize the underlying biological and methodological frameworks. The following diagrams illustrate the FFAR1 signaling cascade and the workflows for key assays used to characterize FFAR1 agonists.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of compound activity. Below are methodologies for key experiments cited in the evaluation of FFAR1 agonists.
FFAR1 Calcium Influx Assay
This assay is a primary functional screen to determine the potency of FFAR1 agonists by measuring the increase in intracellular calcium concentration following receptor activation.
-
Cell Line: A stable cell line expressing human FFAR1, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is used. A parental cell line lacking the receptor serves as a negative control.
-
Dye Loading: Cells are plated in a 96- or 384-well plate and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). These dyes are cell-permeant and become fluorescent upon binding to free calcium in the cytosol.
-
Compound Addition: A baseline fluorescence reading is taken before the automated addition of the test compound at various concentrations.
-
Signal Detection: The change in fluorescence intensity is monitored over time using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader). The increase in fluorescence is proportional to the increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated from this curve.
Off-Target Selectivity Screening (Eurofins Panlabs Panel)
To assess the selectivity of a compound, it is screened against a broad panel of known biological targets. The Eurofins Safety47 or similar panels are commonly used for this purpose.
-
Panel Composition: These panels consist of a diverse set of assays for various receptors (GPCRs, ion channels), enzymes (kinases, proteases), and transporters that are known to be associated with adverse drug reactions.
-
Assay Formats: The assays are typically binding assays (measuring the displacement of a radiolabeled ligand) or functional assays (measuring the biological response).
-
Screening Concentration: Compounds are initially screened at a single high concentration (e.g., 10 µM) to identify potential off-target interactions.
-
Data Interpretation: The results are expressed as the percentage of inhibition or activation of each target. A significant interaction (typically >50% inhibition) at the screening concentration warrants further investigation, such as determining the IC50 or EC50 for that off-target.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a more physiologically relevant assay to confirm the therapeutic potential of FFAR1 agonists for type 2 diabetes.
-
Cell System: The assay can be performed using pancreatic beta-cell lines (e.g., INS-1E, MIN6) or isolated primary pancreatic islets from rodents or humans.
-
Experimental Conditions: Cells or islets are pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion. They are then stimulated with a high-glucose solution in the presence or absence of the test compound.
-
Insulin Measurement: After the stimulation period, the supernatant is collected, and the amount of secreted insulin is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted in the presence of the compound is compared to the amount secreted with high glucose alone. This demonstrates the compound's ability to potentiate glucose-dependent insulin secretion.
Conclusion
This compound is a potent and well-characterized chemical probe for FFAR1. Its selectivity has been documented through screening against a broad panel of targets, providing a clear picture of its potential off-target activities at higher concentrations. When compared to other FFAR1 agonists like GW9508, TAK-875, and AM-1638, this compound's publicly available, detailed off-target profile is a significant advantage for researchers aiming to conduct highly specific studies on FFAR1. While alternatives may also possess high selectivity, the explicit data for this compound allows for a more informed assessment of potential confounding effects in experimental systems. The choice of an FFAR1 agonist should be guided by the specific requirements of the study, with careful consideration of the potency, selectivity, and the context of the experimental model.
References
- 1. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. AM-1638 |CAS:1142214-62-7 Probechem Biochemicals [probechem.com]
- 6. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of TP-051 Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for TP-051, a potent Free Fatty Acid Receptor 1 (FFAR1) agonist, in the context of other FFAR1 agonists developed for the treatment of type 2 diabetes. The data presented is based on publicly available information and is intended to offer an objective overview for research and drug development purposes.
Data Summary
The following tables summarize the available quantitative data for this compound and its key comparators, Fasiglifam (TAK-875) and CPL207280. This data provides a basis for comparing their potency, efficacy, and pharmacokinetic profiles.
Table 1: In Vitro Potency of FFAR1 Agonists
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | FFAR1 | Ki | 16 nM | Human | [1] |
| Fasiglifam (TAK-875) | GPR40 (FFAR1) | EC50 | 72 nM | Human | [2] |
| CPL207280 | GPR40 (FFAR1) | - | - | - | [3] |
Note: Specific EC50 or Ki values for CPL207280 were not available in the public domain at the time of this guide's compilation.
Table 2: In Vitro Efficacy of this compound
| Compound | Cell Line | Experiment | Key Finding | Reference |
| This compound | Rat insulinoma (INS-1) | Insulin (B600854) Secretion Assay | Dose-dependent increase in insulin secretion in the presence of 11 mM glucose. | [1] |
Table 3: Comparative Pharmacokinetics of FFAR1 Agonists in Rats
| Compound | Dose (p.o.) | Cmax (µg/mL) | Tmax (h) | AUC (mg*h/mL) | Bioavailability (%) | Reference |
| Fasiglifam (TAK-875) | 10 mg/kg | ~12.4-12.9 | 1 | - | 85-120 | [4] |
| Fasiglifam (TAK-875) | 50 mg/kg | ~76.2-83.7 | 1 | - | 85-120 | [4] |
| CPL207280 | 200 mg/kg (Day 1) | - | - | 1.21 | - | [3] |
| CPL207280 | 200 mg/kg (Day 14) | - | - | 3.74 | - | [3] |
| TAK-875 | 200 mg/kg (Day 1) | - | - | 1.21 | - | [3] |
| TAK-875 | 200 mg/kg (Day 14) | - | - | 3.74 | - | [3] |
Note: Direct pharmacokinetic data for this compound is not publicly available.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of FFAR1 agonists. These protocols are intended to provide a foundational understanding of the experimental setup.
Insulin Secretion Assay
This assay is crucial for evaluating the primary therapeutic effect of FFAR1 agonists.
-
Cell Culture: Rat insulinoma cells (e.g., INS-1) are cultured under standard conditions.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a baseline.
-
Stimulation: The cells are then incubated with varying concentrations of the test compound (e.g., this compound) in the presence of a stimulatory concentration of glucose (e.g., 11 mM).
-
Sample Collection: After the incubation period, the supernatant is collected.
-
Quantification: The amount of insulin secreted into the supernatant is quantified using a standard method, such as an enzyme-linked immunosorbent assay (ELISA).
Calcium Mobilization Assay
This assay assesses the activation of the Gq signaling pathway, a key mechanism for FFAR1 agonists.
-
Cell Loading: Cells expressing the FFAR1 receptor are loaded with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: A baseline fluorescence reading is taken before the addition of the agonist.
-
Agonist Addition: The test compound is added to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity. An increase in fluorescence indicates receptor activation.
cAMP Assay
This assay is used to investigate the potential involvement of the Gs signaling pathway.
-
Cell Treatment: Cells expressing the FFAR1 receptor are treated with the test compound.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular components.
-
cAMP Quantification: The concentration of cyclic AMP (cAMP) in the cell lysate is measured using a competitive immunoassay or a reporter gene assay.
Visualizations
Signaling Pathway of FFAR1 Agonists
Caption: FFAR1 agonist signaling pathway.
General Experimental Workflow for In Vitro Compound Evaluation
Caption: In vitro evaluation workflow for FFAR1 agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 4. Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Topoisomerase I Inhibitors in Melanoma Cell Lines
An objective comparison of the efficacy of Topoisomerase I (Top1) inhibitors in enhancing T-cell-mediated cytotoxicity across different melanoma cell lines is presented below. This guide is intended for researchers, scientists, and professionals in drug development.
Initial searches for a specific compound designated "TP-051" did not yield information on its efficacy in various cell lines. The provided data focuses on the broader class of Topoisomerase I inhibitors, for which experimental data in melanoma cell lines is available.
Topoisomerase I (Top1) inhibitors have been shown to increase the sensitivity of patient-derived melanoma cell lines to T-cell-mediated cytotoxicity.[1][2] This effect is mediated by the protein TP53INP1.[1][2]
Quantitative Data Summary
The following table summarizes the impact of Top1 inhibitors on the T-cell-mediated killing of various melanoma cell lines.
| Cell Line | Treatment | Effect on T-cell Mediated Killing | Statistical Significance |
| Melanoma Cell Lines (n=7) | Top1 Inhibitors | Increased sensitivity to T-cell cytotoxicity | P < 0.001[1][2] |
| 2549 | TP53INP1 Overexpression | Increased susceptibility to T-cell cytotoxicity | P = 0.009[1][2] |
| 2549 | TP53INP1 Knockdown | Impeded T-cell killing of Top1 inhibitor-treated cells | P < 0.001[1][2] |
| 2338 | SN38 (1 µM) | Synergistically increased T-cell-mediated killing | Data not fully quantified in abstract[2] |
| Patient-derived melanoma cell lines | SN38 or Topotecan | Synergistically increased T-cell-mediated killing | Not specified in abstract[2] |
Experimental Protocols
The following methodologies were utilized to assess the efficacy of Top1 inhibitors in enhancing T-cell-mediated cancer cell killing.
High-Throughput Screening of Compounds: A high-throughput screen of 850 compounds was conducted using two pairs of melanoma patient-derived tumor cell lines and their autologous tumor-infiltrating lymphocytes (TILs).[1] The aim was to identify bioactive agents that could improve T-cell-mediated killing of tumor cells.[1]
Mechanism of Action Studies: To identify the mechanism underlying the effect of Top1 inhibitors, researchers utilized RNA interference (RNAi), overexpression, and gene expression analyses.[1]
In Vitro T-cell-mediated Cytotoxicity Assays: Patient-derived melanoma cell lines were treated with Top1 inhibitors (SN38, the active metabolite of irinotecan (B1672180), or Topotecan) prior to incubation with their autologous TILs to validate the screening results.[2]
In Vivo Studies: A syngeneic mouse model was used to assess the antitumor efficacy of a clinically relevant Top1 inhibitor, liposomal irinotecan (MM-398), in combination with immune checkpoint inhibitors (α-PD-L1 or α-PD1).[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating Top1 inhibitor efficacy.
Signaling Pathway
Caption: Proposed signaling pathway for Top1 inhibitor-mediated cytotoxicity.
References
Orthogonal Methods to Validate the Effects of TP-051, a Hypothetical Telomerase Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal methods to validate the biological effects of TP-051, a hypothetical telomerase inhibitor. For comparative purposes, this compound's expected performance is benchmarked against two well-characterized telomerase inhibitors: the small molecule BIBR1532 and the oligonucleotide-based inhibitor Imetelstat (GRN163L). The methodologies detailed herein are essential for a robust preclinical assessment of novel anti-cancer agents targeting telomerase.
Introduction to Telomerase Inhibition
Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, playing a critical role in cellular immortalization, a hallmark of approximately 85-90% of cancers.[1] Its selective activity in cancer cells compared to most normal somatic cells makes it an attractive target for cancer therapy.[2][3] Telomerase inhibitors are designed to block this activity, leading to progressive telomere shortening, cell cycle arrest, senescence, and ultimately apoptosis in cancer cells.[2][4][5]
Validating the efficacy and mechanism of action of a novel telomerase inhibitor like this compound requires a multi-faceted approach employing several orthogonal experimental methods. This ensures that the observed anti-cancer effects are indeed a consequence of telomerase inhibition and allows for a comprehensive comparison with existing agents.
Core Validation Strategy: A Multi-pronged Approach
A robust validation strategy for a telomerase inhibitor involves a combination of biochemical assays, cell-based assays, and in vivo models. This multi-pronged approach provides layers of evidence to confirm the compound's mechanism of action and therapeutic potential.
subgraph "cluster_0" { label = "Biochemical Assays"; style = "rounded"; color = "#D3D3D3"; "TRAP_Assay" [label="Telomerase Activity Assay\n(TRAP)"]; }
subgraph "cluster_1" { label = "Cell-Based Assays"; style = "rounded"; color = "#D3D3D3"; "Telomere_Length" [label="Telomere Length Analysis\n(TRF)"]; "Proliferation" [label="Cell Proliferation &\nViability Assays"]; "Apoptosis" [label="Apoptosis Induction"]; "Gene_Expression" [label="Gene Expression Analysis\n(hTERT, c-Myc)"]; }
subgraph "cluster_2" { label = "In Vivo Models"; style = "rounded"; color = "#D3D3D3"; "Xenograft" [label="Tumor Xenograft Studies"]; }
"TP_051" [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"TP_051" -> "TRAP_Assay" [label="Direct Target\nEngagement"]; "TRAP_Assay" -> "Telomere_Length" [label="Functional Consequence"]; "Telomere_Length" -> "Proliferation" [label="Cellular Outcome"]; "Proliferation" -> "Apoptosis" [label="Cell Fate"]; "Apoptosis" -> "Xenograft" [label="Therapeutic Efficacy"]; "TP_051" -> "Gene_Expression" [label="Mechamistic Insight"]; }
Logical workflow for the orthogonal validation of a telomerase inhibitor.
Comparative Analysis of Telomerase Inhibitors
The following tables summarize the expected and reported quantitative data for this compound (hypothetical), BIBR1532, and Imetelstat across key validation assays.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound (Hypothetical) | BIBR1532 | Imetelstat (GRN163L) |
| Target | hTERT (catalytic subunit) | hTERT (catalytic subunit) | hTR (RNA template) |
| Telomerase Inhibition (IC50) | < 50 nM | ~93 nM[6] | ~2.5 nM |
| Cell Proliferation Inhibition (GI50) | Varies by cell line | Varies by cell line | Varies by cell line |
| Induction of Apoptosis | Concentration-dependent | Yes, in various cancer cell lines[7] | Yes, in multiple cancer cell lines[4] |
Table 2: In Vivo Efficacy
| Parameter | This compound (Hypothetical) | BIBR1532 | Imetelstat (GRN163L) |
| Animal Model | Xenograft (e.g., lung, breast cancer) | Xenograft (e.g., fibrosarcoma) | Xenograft (e.g., lung, liver, neuroblastoma)[1][4][8] |
| Tumor Growth Inhibition | Significant reduction in tumor volume | Significant reduction in tumor growth[6] | Prevents lung metastases and inhibits tumor growth[1][4] |
| Effect on Telomere Length in Tumors | Progressive shortening | Progressive shortening[9] | Progressive shortening[1] |
Detailed Experimental Protocols
Telomerase Activity Assay (TRAP)
The Telomeric Repeat Amplification Protocol (TRAP) is the gold standard for measuring telomerase activity.[10][11]
-
Principle: This assay involves two steps: first, telomerase in a cell extract adds telomeric repeats to a synthetic substrate. Second, the extended products are amplified by PCR.
-
Methodology:
-
Prepare cell lysates from control and inhibitor-treated cells.
-
Perform the telomerase extension reaction using a TRAP kit.
-
Amplify the extension products via PCR using a fluorescently labeled primer.
-
Analyze the PCR products by gel electrophoresis or quantitative PCR (qPCR).[12]
-
-
Data Interpretation: A decrease in the intensity of the characteristic 6-base pair ladder on a gel or a higher Ct value in qPCR indicates inhibition of telomerase activity.
"Cell_Lysate" [label="Cell Lysate\n(containing telomerase)"]; "Extension" [label="Telomerase Extension:\nAdd TS primer & dNTPs"]; "Amplification" [label="PCR Amplification:\nAdd forward & reverse primers"]; "Detection" [label="Detection:\nGel Electrophoresis or qPCR"]; "Result" [label="Quantification of\nTelomerase Activity"];
"Cell_Lysate" -> "Extension"; "Extension" -> "Amplification"; "Amplification" -> "Detection"; "Detection" -> "Result"; }
Workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.
Telomere Length Analysis (Telomere Restriction Fragment - TRF)
TRF analysis is a modified Southern blot technique used to measure the length of telomeres.[5][13][14]
-
Principle: Genomic DNA is digested with restriction enzymes that do not cut within the telomeric repeats. The resulting DNA fragments are separated by gel electrophoresis, and the telomeric fragments are visualized by a labeled probe.
-
Methodology:
-
Extract high-molecular-weight genomic DNA from cells treated with the inhibitor over several passages.
-
Digest the DNA with a cocktail of restriction enzymes (e.g., HinfI and RsaI).
-
Separate the digested DNA on a large agarose (B213101) gel.
-
Transfer the DNA to a nylon membrane (Southern blotting).
-
Hybridize the membrane with a labeled telomere-specific probe (e.g., (TTAGGG)n).
-
Detect the probe signal to visualize the telomere fragments.
-
-
Data Interpretation: A downward shift in the smear of telomeric DNA over time indicates telomere shortening as a result of telomerase inhibition.
Cell Proliferation and Viability Assays
These assays determine the effect of the inhibitor on cancer cell growth.
-
Colony Formation Assay: This assay assesses the ability of single cells to proliferate and form colonies.[15][16][17][18]
-
Methodology:
-
Seed a low density of cells in a culture dish.
-
Treat the cells with varying concentrations of the inhibitor.
-
Allow the cells to grow for 1-3 weeks until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies.
-
-
Data Interpretation: A reduction in the number and size of colonies in treated wells compared to control wells indicates an anti-proliferative effect.
-
-
MTT/XTT Assays: These colorimetric assays measure cell viability based on mitochondrial activity.
Apoptosis Assays
These methods quantify the induction of programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.
In Vivo Tumor Xenograft Models
Animal models are crucial for evaluating the therapeutic efficacy of the inhibitor in a living system.[1][19]
-
Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are treated with the inhibitor, and tumor growth is monitored.
-
Methodology:
-
Inject human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into control and treatment groups.
-
Administer the inhibitor (e.g., via oral gavage or intravenous injection) according to a defined schedule.
-
Measure tumor volume regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., TRF, immunohistochemistry).
-
-
Data Interpretation: A statistically significant reduction in tumor growth in the treated group compared to the control group demonstrates in vivo efficacy.
Signaling Pathway of Telomerase Inhibition
Telomerase inhibition initiates a cascade of events that ultimately leads to cancer cell death. The diagram below illustrates this general pathway.
"TP051" [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Telomerase" [label="Telomerase\n(hTERT/hTR complex)"]; "Telomere_Shortening" [label="Progressive Telomere\nShortening"]; "DDR" [label="DNA Damage Response\n(p53 activation)"]; "Senescence" [label="Cellular Senescence"]; "Apoptosis" [label="Apoptosis"]; "Cell_Death" [label="Cancer Cell Death", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"TP051" -> "Telomerase" [label="Inhibition"]; "Telomerase" -> "Telomere_Shortening" [label="Blocks telomere\nelongation"]; "Telomere_Shortening" -> "DDR"; "DDR" -> "Senescence"; "DDR" -> "Apoptosis"; "Senescence" -> "Cell_Death"; "Apoptosis" -> "Cell_Death"; }
General signaling pathway of telomerase inhibition leading to cancer cell death.
Conclusion
The validation of a novel telomerase inhibitor such as this compound requires a rigorous and multi-faceted approach. By employing the orthogonal methods described in this guide—from direct enzymatic assays to in vivo tumor models—researchers can build a strong evidence base for the compound's mechanism of action and therapeutic potential. The comparative data provided for BIBR1532 and Imetelstat serve as a benchmark for evaluating the performance of new candidates in this promising class of anti-cancer drugs. A thorough and systematic validation process is paramount for the successful translation of novel telomerase inhibitors from the laboratory to the clinic.
References
- 1. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
- 2. Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Τelomerase inhibitors and activators in aging and cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting telomerase-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [bio-protocol.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 8. Telomerase-targeting compounds Imetelstat and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. telomer.com.tr [telomer.com.tr]
- 13. Telomere Restriction Fragment (TRF) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Telomere Restriction Fragment (TRF) Analysis. | Semantic Scholar [semanticscholar.org]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 17. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Benchmarking C-TIL051: An Investigational Cell Therapy for Refractory Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C-TIL051, an investigational autologous tumor-infiltrating lymphocyte (TIL) therapy, against current standard-of-care drugs for patients with refractory non-small cell lung cancer (NSCLC). The information is intended for an audience of researchers, scientists, and drug development professionals to offer a comprehensive overview of the therapeutic landscape and the potential positioning of this novel cell therapy.
Executive Summary
C-TIL051 is a promising, yet-to-be-approved, personalized cancer immunotherapy designed for patients with NSCLC who have not responded to prior treatments.[1] This therapy involves isolating a patient's own tumor-fighting immune cells (lymphocytes), expanding them in a laboratory, and re-infusing them to attack the cancer.[2] In its initial clinical evaluation, C-TIL051 is being administered as part of a combination regimen with NKTR-255, an IL-15 receptor agonist, and an anti-PD-1 antibody. This guide will compare the mechanistic rationale and available data for this investigational therapy with established second-line treatments for refractory NSCLC, namely the chemotherapeutic agent docetaxel (B913) and the anti-PD-1 immunotherapy pembrolizumab (B1139204).
Mechanism of Action: A Tri-modal Immunological Assault
The therapeutic strategy of the C-TIL051 combination regimen is to attack the tumor through three distinct but synergistic mechanisms:
-
C-TIL051 (Autologous TIL Therapy): This component provides a large number of the patient's own T cells that have already demonstrated the ability to recognize and infiltrate the tumor. By expanding these cells ex vivo, the therapy aims to overcome the immunosuppressive tumor microenvironment and mount a powerful, polyclonal attack against a wide range of tumor antigens.[2][3]
-
NKTR-255 (IL-15 Receptor Agonist): This agent is designed to mimic the action of interleukin-15, a cytokine that promotes the proliferation and survival of key anti-tumor immune cells, including natural killer (NK) cells and CD8+ T cells.[4][5] By administering NKTR-255, the goal is to enhance the persistence and activity of the infused C-TIL051 cells and other endogenous cancer-fighting lymphocytes.
-
Anti-PD-1 Therapy (e.g., Pembrolizumab): This class of drugs, known as immune checkpoint inhibitors, works by blocking the PD-1/PD-L1 pathway, a major mechanism through which cancer cells evade the immune system. By inhibiting this "off switch" on T cells, anti-PD-1 therapy allows for a more robust and sustained anti-tumor immune response.[6]
In contrast, the standard-of-care therapies act through different mechanisms:
-
Docetaxel: A chemotherapy agent that works by disrupting the microtubular network within cancer cells, which is essential for cell division and other vital functions. This leads to the death of rapidly dividing cells, including cancer cells.[7]
-
Pembrolizumab (as monotherapy): An anti-PD-1 antibody that, as described above, blocks a key immune checkpoint to unleash the patient's existing anti-tumor immune response.[6]
Comparative Data Overview
As C-TIL051 is currently in a Phase 1 clinical trial, efficacy and safety data for the combination therapy are not yet publicly available. The following tables provide a summary of representative data for the standard-of-care treatments in patients with previously treated, advanced or metastatic NSCLC. This information serves as a benchmark for the performance that novel therapies like C-TIL051 aim to surpass.
Table 1: Efficacy of Standard-of-Care Therapies in Refractory NSCLC
| Therapeutic Agent | Trial/Study Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Docetaxel | TAX 320 (Second-line) | 18.2% | Not Reported | 11 months |
| Pembrolizumab | KEYNOTE-010 (PD-L1 positive) | 18% | 3.9 months | 10.4 months |
| C-TIL051 + NKTR-255 + Anti-PD-1 | NCT05676749 (Phase 1) | Data not yet available | Data not yet available | Data not yet available |
Note: Data for docetaxel and pembrolizumab are from different clinical trials and patient populations and should not be directly compared.
Table 2: Safety Profile of Standard-of-Care Therapies in Refractory NSCLC
| Therapeutic Agent | Common Adverse Events (Grade ≥3) |
| Docetaxel | Neutropenia, febrile neutropenia, fatigue, nausea, diarrhea, anemia.[7] |
| Pembrolizumab | Fatigue, decreased appetite, rash, dyspnea, musculoskeletal pain, immune-related adverse events (e.g., pneumonitis, colitis, hepatitis).[6] |
| C-TIL051 + NKTR-255 + Anti-PD-1 | Data not yet available. Expected toxicities may include those associated with lymphodepleting chemotherapy, the individual therapeutic agents, and cytokine release syndrome. |
Experimental Protocols
C-TIL051 Manufacturing and Administration Workflow
The clinical protocol for the C-TIL051 combination therapy (NCT05676749) involves a multi-step process:[8]
-
Tumor Resection: A portion of the patient's tumor is surgically removed.
-
Ex Vivo TIL Expansion: The tumor-infiltrating lymphocytes are isolated from the tumor tissue and expanded in a specialized laboratory over several weeks.
-
Lymphodepleting Chemotherapy: The patient receives a course of chemotherapy to reduce the number of existing lymphocytes, creating a more favorable environment for the infused TILs to engraft and expand.
-
C-TIL051 Infusion: The expanded TILs are infused back into the patient.
-
NKTR-255 and Anti-PD-1 Administration: Following the TIL infusion, the patient receives NKTR-255 to support the expansion and persistence of the TILs, and an anti-PD-1 antibody to block immune checkpoints.
Standard-of-Care Administration
-
Docetaxel: Typically administered intravenously at a dose of 75 mg/m² every 3 weeks.[9]
-
Pembrolizumab: Administered intravenously at a fixed dose of 200 mg every 3 weeks or 400 mg every 6 weeks.
Visualizing the Signaling Pathways
C-TIL051 Mechanism of Action
The core principle of C-TIL051 therapy is the recognition of tumor antigens by the infused T cells, leading to cancer cell death.
NKTR-255 Signaling Pathway
NKTR-255 is an IL-15 receptor agonist that promotes the survival and proliferation of T cells and NK cells.
Conclusion
C-TIL051, in combination with NKTR-255 and an anti-PD-1 agent, represents a novel and mechanistically distinct approach to treating refractory NSCLC. While clinical data are still emerging, the rationale for this multi-pronged immunotherapy is strong. The success of this investigational therapy will be determined by its ability to demonstrate a superior efficacy and manageable safety profile compared to the established standard-of-care options such as docetaxel and pembrolizumab. The oncology community awaits the results of the ongoing Phase 1 trial to understand the full potential of this innovative treatment modality.
References
- 1. cgtlive.com [cgtlive.com]
- 2. mskcc.org [mskcc.org]
- 3. What is the mechanism of Lifileucel? [synapse.patsnap.com]
- 4. nektar.com [nektar.com]
- 5. Nektar Therapeutics Announces NKTR-255 Following CD19-directed CAR-T Therapy Enhanced Complete Response Rates in Patients with Relapsed or Refractory Large B-cell Lymphoma at the 66th Annual ASH Meeting [prnewswire.com]
- 6. oncnursingnews.com [oncnursingnews.com]
- 7. Efficacy and safety of docetaxel for advanced non-small-cell lung cancer: a meta-analysis of Phase III randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 9. The Clinical Efficacy and Safety of Four-Weekly Docetaxel as First-Line Therapy in Elderly Lung Cancer Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Dabrafenib and Trametinib in BRAF V600-Mutant Melanoma: A Comparative Guide
This guide provides a comprehensive overview of the combination therapy involving Dabrafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor) for the treatment of BRAF V600-mutant melanoma. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and relevant signaling pathways.
Introduction to Dabrafenib and Trametinib Combination Therapy
The combination of Dabrafenib and Trametinib has become a standard of care for patients with BRAF V600-mutant metastatic melanoma. Dabrafenib targets the BRAF protein kinase, which is mutated in approximately half of all melanomas, while Trametinib inhibits MEK1 and MEK2, downstream effectors in the MAPK signaling pathway. The dual-agent approach has demonstrated superior efficacy and a different safety profile compared to monotherapy with a BRAF inhibitor. This guide synthesizes data from pivotal clinical trials to provide a comparative analysis of this combination therapy.
Efficacy and Safety Data
The following tables summarize key efficacy and safety data from seminal clinical trials investigating the combination of Dabrafenib and Trametinib in patients with BRAF V600-mutant advanced melanoma.
Table 1: Progression-Free Survival (PFS) and Overall Survival (OS)
| Trial Name | Treatment Arm | Median PFS (months) | Median OS (months) |
| COMBI-d | Dabrafenib + Trametinib | 11.0 | 25.1 |
| Dabrafenib Monotherapy | 8.8 | 18.7 | |
| COMBI-v | Dabrafenib + Trametinib | 11.4 | 25.6 |
| Vemurafenib Monotherapy | 7.3 | 18.0 |
Table 2: Objective Response Rate (ORR) and Duration of Response (DoR)
| Trial Name | Treatment Arm | ORR (%) | Median DoR (months) |
| COMBI-d | Dabrafenib + Trametinib | 69 | 12.9 |
| Dabrafenib Monotherapy | 53 | 5.6 | |
| COMBI-v | Dabrafenib + Trametinib | 64 | 13.8 |
| Vemurafenib Monotherapy | 51 | 7.5 |
Table 3: Common Adverse Events (AEs) of Combination Therapy
| Adverse Event (Grade 3/4) | Frequency (%) |
| Pyrexia | 6-7 |
| Neutropenia | 9 |
| Hypertension | 11 |
| Rash | 2-3 |
| Nausea | 2 |
| Diarrhea | 2 |
Experimental Protocols
The data presented above were primarily derived from two key Phase III clinical trials: COMBI-d and COMBI-v. The general methodologies for these studies are outlined below.
Study Design and Patient Population
-
Study Type: Randomized, double-blind, controlled, multicenter Phase III clinical trials.
-
Patient Population: Patients with unresectable (Stage IIIC) or metastatic (Stage IV) BRAF V600E or V600K mutation-positive melanoma.
-
Exclusion Criteria: Prior systemic therapy for metastatic melanoma, including any prior BRAF or MEK inhibitor treatment.
Treatment Regimens
-
Dabrafenib + Trametinib Arm: Dabrafenib administered orally at a dose of 150 mg twice daily, combined with Trametinib administered orally at a dose of 2 mg once daily.
-
Control Arms:
-
COMBI-d: Dabrafenib 150 mg twice daily plus a matching placebo for Trametinib.
-
COMBI-v: Vemurafenib 960 mg twice daily.
-
Efficacy and Safety Assessments
-
Primary Endpoint: Overall Survival (OS) in COMBI-v and Progression-Free Survival (PFS) in COMBI-d.
-
Secondary Endpoints: Included ORR, DoR, and safety.
-
Tumor Assessments: Performed at baseline and every 8 weeks thereafter until disease progression, using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
-
Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for a clinical trial of this nature.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling TP-051
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of TP-051, a potent FFAR1 agonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Routine Handling & Weighing | Safety glasses with side-shields | Chemical-resistant gloves (e.g., nitrile rubber) | Not required if handled in a ventilated enclosure | Laboratory coat |
| Solution Preparation & Transfer | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile rubber) | Use in a chemical fume hood | Laboratory coat |
| Spill Cleanup | Chemical safety goggles | Heavy-duty chemical-resistant gloves | Air-purifying respirator with appropriate cartridges | Chemical-resistant apron or suit |
Experimental Protocols: Safe Handling and Storage
Handling:
-
Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Preventative Measures: Prevent dust formation when handling the solid form of the compound.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C.
Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these steps:
-
Personal Precautions: Wear appropriate personal protective equipment as outlined in the PPE section for spill cleanup. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup:
-
Sweep up and shovel the spilled material.
-
Place the collected material in a suitable, closed container for disposal.
-
Disposal Plan
All waste materials, including unused this compound and contaminated disposable labware, must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect waste this compound and any solutions containing it in a designated, labeled, and sealed container for chemical waste.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in the same manner as the chemical waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Workflow for routine handling of this compound.
Caption: Step-by-step plan for the safe disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
